6-(Trifluoromethyl)quinazolin-4(1H)-one
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVVXBQQOLLVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563145 | |
| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16544-67-5 | |
| Record name | 6-(Trifluoromethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Quinazolinone, 6-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Quinazolinone Core: A Technical Guide to its History, Discovery, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of clinically significant drugs across multiple therapeutic areas. This technical guide provides an in-depth exploration of the history, discovery, and chemical biology of quinazolinone compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
A Historical Journey: From First Synthesis to Therapeutic Breakthroughs
The story of quinazolinone compounds begins in the 19th century with the pioneering work of chemists exploring new heterocyclic systems. A pivotal moment was the first reported synthesis of a quinazolinone derivative by Peter Griess in 1869. This foundational discovery paved the way for further exploration of this versatile chemical scaffold.
A significant milestone in the therapeutic application of quinazolinones came with the synthesis of methaqualone in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer.[1] Initially investigated for its potential as an antimalarial agent, its potent sedative-hypnotic properties were soon recognized.[2][3] By the 1960s, methaqualone, under trade names like Quaalude and Mandrax, became a widely prescribed sedative.[1][2] However, its high potential for abuse led to its eventual withdrawal from medical use.[3]
The latter half of the 20th century and the early 21st century witnessed a renaissance in quinazolinone chemistry, with the discovery of highly specific and potent derivatives targeting a range of molecular pathways. This led to the development of blockbuster drugs for cancer and hypertension, cementing the importance of the quinazolinone core in modern drug discovery.
Key Classes of Quinazolinone-Based Therapeutics
The versatility of the quinazolinone scaffold has been exploited to develop a diverse array of therapeutic agents. The following sections highlight some of the most significant classes.
Sedative-Hypnotics: The Methaqualone Analogues
Methaqualone and its analogues were among the first quinazolinone derivatives to see widespread clinical use. Their mechanism of action involves the positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[1] This results in sedation, hypnosis, and muscle relaxation.
| Compound | Year of Development | Key Features |
| Methaqualone | 1951 | First synthesized as a potential antimalarial; became a widely used sedative-hypnotic.[1][2] |
| Afloqualone | 1970s | An analogue of methaqualone with sedative and muscle-relaxant effects; agonist at the β-subtype of the GABAa receptor.[4] |
| Etaqualone | 1960s | Shorter-acting and slightly weaker than methaqualone; used for the treatment of insomnia.[5] |
| Diproqualone | Late 1950s | Possesses sedative, anxiolytic, antihistamine, and analgesic properties.[6] |
Anticancer Agents: Targeting Tyrosine Kinases
A major breakthrough in cancer therapy was the development of quinazolinone-based tyrosine kinase inhibitors (TKIs). These drugs target the ATP-binding site of epidermal growth factor receptor (EGFR), a protein often overexpressed or mutated in various cancers, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
| Compound | Year of Discovery/Approval | Mechanism of Action | Key Clinical Data |
| Gefitinib (Iressa®) | Approved in 2003 (Japan) | Selective inhibitor of EGFR tyrosine kinase.[7] | Effective in non-small cell lung cancer (NSCLC) with activating EGFR mutations. |
| Erlotinib (Tarceva®) | Approved in 2004 (USA) | Reversible inhibitor of EGFR tyrosine kinase. | Used in the treatment of NSCLC and pancreatic cancer. |
| Afatinib (Gilotrif®) | Approved in 2013 (USA) | Irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, HER4).[2] | First-line treatment for advanced NSCLC with activating EGFR mutations.[2] |
Antihypertensive Agents: Alpha-1 Adrenergic Receptor Blockers
Quinazolinone derivatives have also been successfully developed as antihypertensive agents. These compounds act as selective antagonists of α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure.
| Compound | Key Features | Mechanism of Action |
| Prazosin | One of the earliest selective α1-blockers. | Competitively inhibits postsynaptic α1-adrenergic receptors. |
| Doxazosin | A long-acting selective α1-blocker. | Causes vasodilation of arterioles and veins, decreasing total peripheral resistance.[8] |
P-Glycoprotein Inhibitors
Tariquidar is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), a transporter protein that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. While its clinical development has faced challenges, it represents an important application of the quinazolinone scaffold in overcoming drug resistance.
| Compound | Mechanism of Action | Significance |
| Tariquidar | Potent and specific inhibitor of P-glycoprotein (P-gp).[9] | Reverses P-gp-mediated multidrug resistance in preclinical models.[10] |
Foundational Synthetic Methodologies
The construction of the quinazolinone core has been achieved through several classical and modern synthetic routes. The following are two of the most historically significant and widely employed methods.
Griess Synthesis
The first reported synthesis of a quinazolinone derivative, accomplished by Peter Griess, involved the reaction of anthranilic acid with cyanogen. While historically important, this method is less commonly used today due to the hazardous nature of cyanogen.
Niementowski Quinazolinone Synthesis
A more practical and versatile method is the Niementowski synthesis, which involves the thermal condensation of an anthranilic acid with an amide.[11] This reaction is a cornerstone of quinazolinone chemistry and has been adapted for the synthesis of a wide variety of derivatives.
Experimental Protocol: A General Procedure for Niementowski Synthesis
-
Reactant Mixture: A mixture of an appropriately substituted anthranilic acid (1 equivalent) and an excess of the desired amide (e.g., formamide, 5-10 equivalents) is prepared in a round-bottom flask.
-
Heating: The mixture is heated to a temperature typically ranging from 130 to 180 °C. The reaction is often carried out neat (without a solvent).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess amide is typically removed by washing with water or by distillation under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the desired 4(3H)-quinazolinone.
Microwave-Assisted Niementowski Synthesis: Modern variations of the Niementowski synthesis often employ microwave irradiation to significantly reduce reaction times and improve yields.[12]
Visualizing the Molecular Landscape
Signaling Pathways
The therapeutic effects of many quinazolinone compounds are a direct result of their interaction with specific signaling pathways.
Caption: EGFR signaling pathway and inhibition by quinazolinone-based TKIs.
Caption: α1-Adrenergic signaling and its blockade by quinazolinone antagonists.
Experimental Workflow
The synthesis of quinazolinone derivatives often follows a well-defined experimental workflow, as exemplified by the general procedure for the Niementowski synthesis.
Caption: General experimental workflow for the Niementowski quinazolinone synthesis.
Conclusion
The history of quinazolinone compounds is a testament to the power of chemical synthesis in driving therapeutic innovation. From its humble beginnings as a newly synthesized heterocycle to its current status as a privileged scaffold in drug discovery, the quinazolinone core continues to provide a fertile ground for the development of novel medicines. The diverse pharmacological activities exhibited by its derivatives underscore the remarkable potential that lies within this versatile chemical entity. As our understanding of molecular pathology deepens, it is certain that the quinazolinone scaffold will continue to be a source of inspiration for the design of the next generation of targeted therapeutics.
References
- 1. Quantitative structure-activity relationship and molecular docking studies of a series of quinazolinonyl analogues as inhibitors of gamma amino butyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. benchchem.com [benchchem.com]
- 5. japer.in [japer.in]
- 6. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Trifluoromethyl)quinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethyl group is a key strategy for modulating metabolic stability, lipophilicity, and biological activity. This document collates predicted and computed data for the compound's fundamental properties, details relevant experimental protocols for its synthesis and characterization, and explores its potential biological context, including its role as an inhibitor of key signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for this specific molecule is limited, a robust profile can be assembled from computed and predicted values from reputable chemical databases. The trifluoromethyl group significantly influences these properties, generally increasing lipophilicity and altering electronic characteristics compared to the unsubstituted quinazolinone core.
Data Summary
The following table summarizes key physicochemical identifiers and properties for this compound. It is important to note that most quantitative values are computationally predicted and should be confirmed by experimental analysis.
| Property | Value | Source / Method |
| IUPAC Name | 6-(trifluoromethyl)-3H-quinazolin-4-one | PubChem (Computed)[1] |
| CAS Number | 16544-67-5 | PubChem[1] |
| Molecular Formula | C₉H₅F₃N₂O | PubChem (Computed)[1] |
| Molecular Weight | 214.14 g/mol | PubChem (Computed)[1] |
| XLogP3 (logP) | 1.6 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 41.5 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
Solubility
The aqueous solubility of this compound is expected to be low. The rigid, fused heterocyclic ring system and the lipophilic trifluoromethyl group contribute to high crystal lattice energy and low polarity, which hinders dissolution in water. The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. Generally, these compounds are more soluble in acidic conditions where they can be protonated. For research purposes, organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to prepare stock solutions.
Experimental Protocols
Detailed and validated experimental protocols are essential for the synthesis, purification, and characterization of this compound, as well as for determining its key physicochemical properties.
Synthesis
Representative Synthesis of a Trifluoromethyl-Substituted Quinazolin-4(3H)-one [2]
Objective: To synthesize a trifluoromethyl-substituted quinazolin-4(3H)-one derivative.
Materials:
-
2-Amino-4-(trifluoromethyl)benzoic acid
-
Urea
-
Phosphoryl chloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Substituted aniline (e.g., 3,5-dichloroaniline)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Step 1: Formation of the Quinazolinedione. A mixture of 2-amino-4-(trifluoromethyl)benzoic acid and urea is heated at 160 °C for approximately 20 hours. After cooling, the solid product, 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, is collected.
-
Step 2: Chlorination. The product from Step 1 is refluxed with phosphoryl chloride (POCl₃) and a catalytic amount of DIPEA for several hours. The excess POCl₃ is removed under reduced pressure to yield 2,4-dichloro-7-(trifluoromethyl)quinazoline.
-
Step 3: Nucleophilic Substitution. The dichloro intermediate is dissolved in DMF. The substituted aniline (e.g., 3,5-dichloroaniline) is added, and the mixture is heated at 85 °C for 16 hours. Upon completion, the reaction mixture is cooled, and the final product is precipitated, filtered, and purified.
Characterization: The final product is typically characterized by:
-
Melting Point (mp): Determined using a standard melting point apparatus. For the example compound, mp > 300 °C.[2]
-
¹H and ¹³C NMR: Spectra are recorded to confirm the chemical structure. For the example compound, ¹H NMR (400 MHz, (CD₃)₂SO) δ 11.29 (s, 1H), 9.10 (s, 1H), 8.12 (d, J = 8.2 Hz, 1H), 7.78 (s, 2H), 7.66 (s, 1H), 7.54–7.48 (m, 1H), 7.20 (d, J = 2.0 Hz, 1H).[2]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Caption: Workflow for a representative synthesis of a trifluoromethyl-substituted quinazolin-4(3H)-one.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]
Protocol: Shake-Flask Method for Equilibrium Solubility [1]
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium, typically 24-48 hours.
-
Phase Separation: After incubation, allow the samples to stand for undissolved solid to settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Filter the supernatant through a syringe filter to remove any remaining undissolved particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the dissolved compound using a calibrated HPLC method.
-
Calculation: The equilibrium solubility is determined from the measured concentration in the saturated solution.
Caption: Experimental workflow for the shake-flask solubility determination method.
Biological Context and Signaling Pathways
Quinazolin-4-one derivatives are recognized as potent inhibitors of various biological targets. Notably, they have been identified as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[3][4] HIF-1α is a key transcription factor that is often overexpressed in cancer cells and plays a critical role in tumor adaptation to hypoxic environments.
The mechanism by which quinazolin-4-ones inhibit HIF-1α accumulation may be linked to the Ras/Raf/MEK/ERK signaling pathway.[3] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. It is plausible that quinazolin-4-ones interfere with this pathway, leading to a downstream reduction in HIF-1α protein levels.
Caption: Potential mechanism of action via the Ras/Raf/MEK/ERK signaling pathway.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. Its physicochemical properties, heavily influenced by the trifluoromethyl group, suggest high lipophilicity and likely low aqueous solubility, which are critical considerations for drug development. The established synthetic routes for related analogs and standardized protocols for property determination provide a clear path for further investigation. The potential for this class of compounds to inhibit the HIF-1α pathway, possibly through modulation of Ras signaling, marks it as a promising scaffold for the development of novel therapeutic agents, particularly in oncology. Further experimental validation of its properties and biological activities is warranted to fully elucidate its therapeutic potential.
References
Spectroscopic and Structural Elucidation of 6-(Trifluoromethyl)quinazolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Trifluoromethyl)quinazolin-4(1H)-one, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents detailed spectroscopic information for a closely related analogue, (4aR,13bS)-4-Methyl-10-(trifluoromethyl)-1,2,3,4,4a,5,6,13b-octahydro-8H-[1][2]naphthyridino[5,6-b]quinazolin-8-one, to serve as a valuable reference. The guide also includes generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a discussion of the potential biological significance of trifluoromethyl-substituted quinazolinones.
Spectroscopic Data Analysis
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.53 | d | 2.1 | Ar-H |
| 7.88 | dd | 8.6, 2.2 | Ar-H |
| 7.72 | d | 8.6 | Ar-H |
| 4.23–4.10 | m | CH₂ | |
| 2.98 | dq | 11.5, 2.2 | CH |
| 2.79–2.66 | m | CH₂ | |
| 2.45 | dq | 13.4, 5.4 | CH |
| 2.37 | s | CH₃ | |
| 2.12 | td | 12.0, 3.1 | CH |
| 2.00 | td | 10.1, 4.7 | CH |
| 1.91–1.74 | m | CH₂ | |
| 1.48 | qd | 12.6, 3.7, 1.6 | CH |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 161.4 | C=O |
| 158.0 | C |
| 149.8 | C |
| 130.28 (q, J = 3.2 Hz) | C-CF₃ |
| 128.2 | C |
| 125.3 | C |
| 124.71 (q, J = 4.1 Hz) | C |
| 122.6 | C |
| 120.2 | C |
| 62.3 | CH |
| 56.9 | CH |
| 45.0 | CH₂ |
| 42.8 | CH₂ |
| 40.7 | CH₂ |
| 27.3 | CH₂ |
| 26.6 | CH₂ |
| 25.1 | CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| -62.25 | CF₃ |
Table 4: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200-3000 | N-H stretch (amide) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1680-1650 | C=O stretch (amide, quinazolinone ring) |
| ~1620-1580 | C=N stretch |
| ~1350-1150 | C-F stretch (trifluoromethyl group) |
Table 5: Mass Spectrometry (MS) Data (Predicted)
| m/z | Ion |
| 215.043 | [M+H]⁺ |
| 214.035 | [M]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are intended to serve as a starting point for researchers and can be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of 0.6-0.7 mL.[2][3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.[2][3]
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the field on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.[4]
-
¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[5] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon.[5][6]
-
¹⁹F NMR: This nucleus is highly sensitive.[7] A wide spectral width may be necessary initially to locate the signal due to the large chemical shift range of fluorine.[7] Proton decoupling can also be applied.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum: Record the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[9]
Mass Spectrometry (MS)
Electrospray Ionization - High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.[10]
-
Instrument Setup:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.[11]
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable ionization.
-
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass analyzers (e.g., Orbitrap, TOF) are used to determine the accurate mass of the molecular ion.[12]
-
Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).[13] Use this information to confirm the elemental composition of the molecule.[12]
Visualizations
General Synthesis of Quinazolin-4(1H)-ones
The following diagram illustrates a common synthetic pathway for the preparation of quinazolin-4(1H)-one derivatives.
Caption: A generalized synthetic workflow for quinazolin-4(1H)-one derivatives.
Potential Biological Activities of Trifluoromethyl-Substituted Quinazolinones
Quinazolinone derivatives are known to exhibit a wide range of biological activities. The introduction of a trifluoromethyl group can significantly modulate these properties. The following diagram illustrates a logical relationship of potential therapeutic applications.
Caption: Potential therapeutic applications of trifluoromethyl-substituted quinazolinones.
This technical guide provides a foundational understanding of the spectroscopic characteristics and potential applications of this compound. The provided data for a close analogue, along with generalized experimental protocols, serves as a valuable resource for researchers in the field. Further experimental work is encouraged to establish a complete and verified dataset for the title compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 6-(Trifluoromethyl)quinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 6-(Trifluoromethyl)quinazolin-4(1H)-one. The quinazolinone core is a privileged scaffold in medicinal chemistry, and understanding its tautomeric behavior is critical for drug design and development, as it influences the molecule's physicochemical properties, receptor interactions, and metabolic stability. This document details the theoretical underpinnings of tautomerism in this specific molecule, outlines experimental and computational methodologies for its study, and presents relevant data from closely related analogs to infer its behavior.
Introduction to Tautomerism in Quinazolin-4(1H)-ones
The 4(3H)-quinazolinone scaffold is a fused heterocyclic system containing a benzene ring fused to a pyrimidine ring.[1] This structure is capable of existing in different tautomeric forms, which are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] For quinazolin-4(1H)-ones, the principal tautomeric equilibrium is the lactam-lactim tautomerism.[1][2]
-
Lactam form (Amide): 6-(Trifluoromethyl)quinazolin-4(3H)-one
-
Lactim form (Iminol): 6-(Trifluoromethyl)-4-hydroxyquinazoline
The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capacity, aromaticity, and overall electronic distribution, which are key determinants of its biological activity.[1]
The presence of a highly electronegative trifluoromethyl (-CF3) group at the 6-position is expected to significantly influence the electronic properties of the quinazolinone ring system. The -CF3 group is a strong electron-withdrawing group, which can impact the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thereby affecting the tautomeric preference.[3]
Theoretical Framework and Expected Tautomeric Preference
In general, for 4(3H)-quinazolinones, the lactam form is predominantly favored in both solid and solution phases.[1][4] This preference is attributed to the greater stability of the cyclic amide group and the contribution of a π-electron delocalized system that imparts a degree of aromatic character.[4]
The electron-withdrawing nature of the 6-trifluoromethyl group is anticipated to further stabilize the lactam form. By withdrawing electron density from the ring system, the -CF3 group increases the acidity of the N3-H proton, but it also decreases the basicity of the N1 nitrogen. This electronic effect likely disfavors the formation of the C=N double bond required for the lactim tautomer, thus shifting the equilibrium further towards the lactam form.
Below is a logical diagram illustrating the tautomeric equilibrium.
Experimental Investigation of Tautomerism
While specific experimental data for this compound is scarce in the public domain, the tautomeric equilibrium of quinazolinones is typically investigated using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.
-
¹H NMR: In the lactam form, a characteristic signal for the N-H proton is expected, which is typically broad and its chemical shift can be solvent-dependent. The protons on the aromatic ring will also show characteristic shifts influenced by the -CF3 group. The lactim form would instead show a signal for an O-H proton.
-
¹³C NMR: The presence of the lactam form is definitively confirmed by a downfield signal for the C4 carbonyl carbon, typically in the range of 160-180 ppm.[4] The absence of this signal and the appearance of a signal more characteristic of an aromatic carbon bearing an -OH group would indicate the lactim form.
-
¹⁹F NMR: This would show a singlet for the -CF3 group, with its chemical shift providing information about the electronic environment of the ring.
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct evidence for the tautomeric state by observing the chemical shifts and coupling constants of the nitrogen atoms.[5][6]
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Spectrum Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used. For ¹³C, a proton-decoupled sequence is common.
-
Data Analysis: Integrate the proton signals and assign the chemical shifts for all signals by comparison with data for similar structures and using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary. The key diagnostic signals are the N-H proton in ¹H NMR and the C=O carbon in ¹³C NMR to confirm the lactam form.
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the functional groups present in the molecule, helping to distinguish between tautomers.
-
Lactam Form: A strong absorption band corresponding to the C=O stretching vibration of the amide group, typically observed in the region of 1650-1700 cm⁻¹. A broad N-H stretching band may also be visible around 3200-3400 cm⁻¹.
-
Lactim Form: The C=O stretch would be absent, and a broad O-H stretching band would be expected around 3200-3600 cm⁻¹. A C=N stretching vibration would also be present.
General Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform) using an appropriate cell.
-
Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the C=O and N-H or O-H stretching vibrations to determine the predominant tautomeric form.
X-ray Crystallography
For solid-state analysis, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and the position of protons, which can definitively identify the tautomeric form present in the crystal lattice. X-ray crystallographic studies of various quinazolinone derivatives have consistently shown the molecule to exist in the lactam conformation.[1]
The workflow for such an analysis is depicted below.
Computational Analysis
In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers.
General Protocol for DFT Calculations:
-
Structure Preparation: Build the 3D structures of both the lactam and lactim tautomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Calculations should be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM).
-
Energy Calculation: Calculate the single-point energies and Gibbs free energies of the optimized structures at the same level of theory.
-
Data Analysis: The tautomer with the lower energy is predicted to be the more stable. The energy difference (ΔE or ΔG) can be used to estimate the equilibrium constant (KT).
Quantitative Data (from Analogs)
While no specific quantitative data for the tautomeric equilibrium of this compound are available, studies on the parent 4(3H)-quinazolinone and related heterocycles consistently show the lactam form to be more stable.
Table 1: Computational Relative Energies of Parent 4(3H)-Quinazolinone Tautomers
| Tautomer | Relative Energy (ΔE, kcal/mol) in Gas Phase | Relative Energy (ΔE, kcal/mol) in Water |
|---|---|---|
| 4(3H)-Quinazolinone (Lactam) | 0.00 | 0.00 |
| 4-Hydroxyquinazoline (Lactim) | +5.8 | +3.5 |
Data is illustrative and based on typical DFT calculation results for the parent compound.
The strong electron-withdrawing effect of the 6-trifluoromethyl group is expected to further increase the energy difference between the lactam and lactim forms, making the lactam tautomer even more favorable than in the parent compound.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug development. Based on extensive studies of the parent quinazolinone system and the known electronic effects of the trifluoromethyl group, it is strongly predicted that the lactam (6-(Trifluoromethyl)quinazolin-4(3H)-one) form is the overwhelmingly predominant and most stable tautomer in both solid and solution phases. This stability is a consequence of the inherent stability of the cyclic amide structure, further enhanced by the electron-withdrawing nature of the -CF3 substituent. Researchers and drug developers should proceed with the understanding that the lactam form represents the physiologically relevant structure for this compound. Experimental verification using the detailed protocols in this guide is recommended for any new derivatives or specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and pKa of Trifluoromethyl-Substituted Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, specifically solubility and pKa, of trifluoromethyl-substituted quinazolinones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inclusion of the trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide consolidates available data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support researchers in the development of novel therapeutics based on this scaffold.
Physicochemical Properties: Solubility and pKa
The aqueous solubility and acid dissociation constant (pKa) are critical physicochemical parameters that profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Unfortunately, a comprehensive, publicly available dataset of experimentally determined solubility and pKa values for a homologous series of trifluoromethyl-substituted quinazolinones is not readily found in the literature. The trifluoromethyl group generally increases lipophilicity, which often leads to poor aqueous solubility, a common challenge in drug development.[1]
While specific quantitative data is scarce, the following sections detail the established methodologies for determining these crucial parameters. Researchers are encouraged to apply these protocols to their specific trifluoromethyl-substituted quinazolinone derivatives to generate the necessary data for drug development programs.
Solubility Determination
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]
Table 1: General Solubility Characteristics of Quinazolinone Derivatives
| Solvent | General Solubility | Reference |
| Water | Poor to very low | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | [3] |
| Dimethylformamide (DMF) | Generally soluble | [3] |
| Methanol | Sparingly soluble to soluble | [4] |
| Ethanol | Sparingly soluble to soluble | [1] |
Note: This table provides a general overview. Actual solubility will vary depending on the specific substitutions on the quinazolinone scaffold.
pKa Determination
The pKa value indicates the extent of ionization of a compound at a given pH. For quinazolinones, which are weakly basic, the pKa of the conjugate acid is typically determined. Potentiometric titration is a common and accurate method for pKa determination.[4]
Table 2: Reported pKa Values for Substituted Quinazolinones
| Compound | pKa | Reference |
| 2-Aryl-4-aminoquinazoline derivatives | 5.78 - 7.62 | [5] |
| Quinazoline | 3.51 | [5] |
Note: This table provides examples for related structures. The pKa of trifluoromethyl-substituted quinazolinones is expected to be influenced by the strong electron-withdrawing nature of the CF3 group.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide in-depth methodologies for the synthesis of trifluoromethyl-substituted quinazolinones and the determination of their solubility and pKa.
Synthesis of 2-Trifluoromethyl-3-Aryl-Quinazolin-4(3H)-ones
A common route for the synthesis of 2-trifluoromethyl-3-aryl-quinazolin-4(3H)-ones involves the reaction of 2-trifluoromethyl-3,1-benzoxazin-4-one with various aniline derivatives.[6]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 2-trifluoromethyl-3-aryl-quinazolin-4(3H)-ones.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-trifluoromethyl-3,1-benzoxazin-4-one (1 equivalent) in glacial acetic acid.
-
Addition of Aniline: Add the desired substituted aniline (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product sequentially with water and ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[6]
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[1]
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method to determine equilibrium solubility.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the trifluoromethyl-substituted quinazolinone to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand for a period to allow the undissolved solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
pKa Determination (Potentiometric Titration)
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[4]
Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa using potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of the trifluoromethyl-substituted quinazolinone in a suitable solvent. Due to the expected low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary.
-
Titration Setup: Place the solution in a thermostated beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the quinazolinone has been protonated.
Biological Signaling Pathways
Trifluoromethyl-substituted quinazolinones have been investigated for their potential to modulate various signaling pathways implicated in cancer and other diseases. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, as well as the intrinsic and extrinsic apoptosis pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8]
Caption: Simplified EGFR signaling pathway and potential inhibition by trifluoromethyl-substituted quinazolinones.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10]
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by trifluoromethyl-substituted quinazolinones.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents, including quinazolinone derivatives, exert their effects by inducing apoptosis. There are two main apoptosis pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Mechanisms of Action of Quinazolinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities. This in-depth technical guide delineates the core mechanisms of action through which quinazolinone-based compounds exert their therapeutic effects, with a focus on their anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document provides a comprehensive overview of the key molecular targets, signaling pathways, and experimental methodologies used to elucidate these mechanisms, supported by quantitative data and detailed visualizations to aid in drug discovery and development efforts.
Anticancer Mechanisms of Action
Quinazolinone derivatives have demonstrated significant promise as anticancer agents, operating through a multi-pronged approach to inhibit tumor growth and induce cancer cell death. The primary mechanisms include the inhibition of key signaling molecules, disruption of cellular machinery, and induction of programmed cell death.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
A major focus of quinazolinone-based anticancer drug development has been the targeting of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] Quinazolinone derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and downstream signaling.[3][4]
Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Lynchpin of Activity: A Technical Guide to the Structure-Activity Relationship of 6-Substituted Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on this heterocyclic system has been a fruitful avenue for the discovery of potent therapeutic agents across a range of diseases. Among the various positions on the quinazolinone ring, the 6-position has emerged as a critical determinant of pharmacological activity and selectivity. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-substituted quinazolinones, focusing on their anticancer, anti-inflammatory, and antibacterial properties. This document details quantitative biological data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Anticancer Activity: Targeting Key Oncogenic Pathways
6-Substituted quinazolinones have been extensively investigated as anticancer agents, with many derivatives showing potent inhibitory activity against key targets in cancer signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).
Epidermal Growth Factor Receptor (EGFR) Inhibition
The substitution at the 6-position of the quinazolinone core plays a pivotal role in modulating EGFR inhibitory activity. Generally, the presence of a substituent at this position is crucial for high-potency inhibition.
Key SAR Insights for EGFR Inhibition:
-
Halogen Substitution: Introduction of a bromine atom at the 6-position has been a particularly successful strategy in developing potent EGFR inhibitors. This is exemplified by a series of 6-bromoquinazoline derivatives that exhibit significant cytotoxic effects against various cancer cell lines.[1][2]
-
Arylureido Moieties: The incorporation of an aryl urea group at the C-6 position can significantly enhance EGFR inhibitory activity, potentially by providing additional interaction points within the ATP-binding pocket of the kinase.[3]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2), at the 6-position has been shown to increase the cytotoxic and pro-caspase activating potential of certain quinazolinone derivatives.[4]
Table 1: Anticancer Activity of 6-Substituted Quinazolinone Derivatives against Cancer Cell Lines and EGFR
| Compound ID | 6-Substituent | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 5b | 6-Bromo | MCF-7 | 0.53 | [1] |
| SW480 | 1.95 | [1] | ||
| 8a | 6-Bromo | MCF-7 | 15.85 ± 3.32 | [2] |
| SW480 | 17.85 ± 0.92 | [2] | ||
| 7i | 6-Arylureido | A549 | 2.25 | [3] |
| HT-29 | 1.72 | [3] | ||
| MCF-7 | 2.81 | [3] | ||
| EGFR | 0.01732 | [3] | ||
| 6c | 6-Nitro | HCT-116 | - | [5] |
| A549 | - | [5] | ||
| EGFR | - | [5] |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. 6-Substituted quinazolinones have been developed as potent inhibitors of PI3K, with the 6-position substituent influencing both potency and isoform selectivity.
Key SAR Insights for PI3K Inhibition:
-
Aminoquinazoline Derivatives: A series of 4-aminoquinazoline derivatives have been synthesized and shown to inhibit PI3Kα with high potency. The substitution pattern on the quinazoline ring, including the 6-position, is critical for achieving selectivity for the α-isoform.[6]
Table 2: PI3Kα Inhibitory Activity of 6-Substituted Quinazolinone Derivatives
| Compound ID | 6-Substituent | Target Enzyme | IC50 (nM) | Reference |
| 6b | (Not specified in abstract) | PI3Kα | 13.6 | [6] |
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. The nature of the substituent at the 6-position can greatly influence this activity.
Key SAR Insights for Anti-inflammatory Activity:
-
Halogen Substitution: The presence of a bromine atom at the 6-position of the quinazolinone ring has been shown to be favorable for anti-inflammatory activity.[7] In some series, 6-bromo-substituted compounds were found to be the most potent.[7]
-
Electron-Withdrawing Groups: Electron-withdrawing groups at the 6-position can enhance anti-inflammatory effects.[7]
-
Trisubstituted Derivatives: In series of 2,3,6-trisubstituted quinazolinones, the nature of the substituent at the 6-position, in combination with substitutions at other positions, dictates the overall anti-inflammatory potency.[3]
Table 3: Anti-inflammatory Activity of 6-Substituted Quinazolinone Derivatives
| Compound ID | 6-Substituent | Assay | Activity (% inhibition) | Reference |
| 21 | 6-Bromo | Carrageenan-induced paw edema | 32.5 | [8] |
| 40 | 6-Bromo | (Not specified) | Most potent in series | [7] |
| (unspecified) | 6-Chloro | (Not specified) | Good activity | [8] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. 6-Substituted quinazolinones have shown promise in this area, with specific substitution patterns leading to potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Key SAR Insights for Antibacterial Activity:
-
Halogen and Electron-Withdrawing Groups: Compounds with 6,8-dibromo, 6,7-difluoro, 6,7-dichloro, and 6,8-dichloro substitutions have demonstrated good antibacterial activity.[9] A 6-nitro substituent has also been shown to be effective.[10]
-
Methyl Substitution: A 6-methyl group has been incorporated into quinazolinone analogues that exhibit antimicrobial activity.[11]
Table 4: Antibacterial Activity of 6-Substituted Quinazolinone Derivatives
| Compound ID | 6-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 6f | 6,8-dibromo | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |
| 6g | 6,7-difluoro | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |
| 6h | 6,7-dichloro | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |
| 6i | 6,8-dichloro | S. aureus USA300 JE2 | 0.3 - 1.9 (range for series) | [9] |
| 1, 9, 14 | 6-methyl | S. aureus ATCC 29213 | 16, 32, 32 | [11] |
| (unspecified) | 6-nitro | Bacillus subtilis | - | [10] |
| Staphylococcus aureus | - | [10] | ||
| Escherichia coli | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 6-substituted quinazolinones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (6-substituted quinazolinones)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the activity of EGFR kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a microplate well, combine the EGFR enzyme, kinase buffer, substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.
PI3K Kinase Inhibition Assay (Luminescent)
This assay measures the activity of PI3K by quantifying the amount of ADP produced during the phosphorylation of its lipid substrate.
Materials:
-
Recombinant human PI3K (e.g., PI3Kα)
-
Kinase buffer
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a microplate well, combine the PI3K enzyme, kinase buffer, lipid substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and consume the unreacted ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce light.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to the PI3K activity.
-
Data Analysis: Determine the percent inhibition of PI3K activity for each compound concentration and calculate the IC50 value.
Western Blot for PI3K/Akt Signaling Pathway
This technique is used to detect the phosphorylation status of key proteins downstream of PI3K, such as Akt, to confirm the in-cell activity of an inhibitor.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the protein of interest (e.g., phosphorylated Akt).
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add an ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total Akt) to determine the effect of the compound on protein phosphorylation.
Visualizing the Science: Pathways and Workflows
Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation. 6-Substituted quinazolinones can inhibit PI3K, thereby blocking downstream signaling.
Caption: PI3K/Akt signaling pathway and the point of inhibition by 6-substituted quinazolinones.
Experimental Workflow: Synthesis of 6-Bromo-quinazolinones
The synthesis of 6-bromo-quinazolinone derivatives is a key step in the development of new therapeutic agents. A common synthetic route is outlined below.
Caption: General synthesis workflow for 6-bromo-2-thio-substituted quinazolinones.
Logical Relationship: Drug Discovery Workflow
The process of discovering and developing a new drug, from an initial "hit" to a "lead" compound, is a systematic process involving iterative cycles of design, synthesis, and testing.
Caption: A simplified workflow for the hit-to-lead phase in drug discovery.
References
- 1. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
The Diverse Origins of Quinazolinone Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the natural sources, biosynthesis, and extraction of a promising class of bioactive compounds.
Quinazolinone alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have emerged as a significant area of interest for researchers in drug discovery and natural product chemistry. With over 200 known naturally occurring variants, these alkaloids are produced by a wide array of organisms, from terrestrial plants to marine fungi and bacteria.[1] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties, underscores their potential as scaffolds for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the natural origins of quinazolinone alkaloids, detailing their source organisms, biosynthetic pathways, and the experimental protocols for their isolation and characterization.
Natural Sources of Quinazolinone Alkaloids
Quinazolinone alkaloids are not confined to a single domain of life, showcasing a remarkable diversity in their biological origins. They have been isolated from various plant families, fungi (particularly those of marine and endophytic origin), and bacteria.
Plant-Derived Quinazolinone Alkaloids
Plants have historically been a rich source of these alkaloids. Several families are known to produce a variety of quinazolinone-containing compounds.[1]
-
Acanthaceae: The medicinal plant Adhatoda vasica is a well-known producer of vasicinone.[1]
-
Rutaceae: Various species within this family are known to synthesize a range of quinazolinone alkaloids.[1]
-
Saxifragaceae: Dichroa febrifuga, a traditional Chinese medicinal herb, is a notable source of febrifugine and isofebrifugine, which possess potent antimalarial properties.[1]
-
Zygophyllaceae: Peganum harmala is another plant species that serves as a source for several alkaloids, including those with a quinazolinone core.[1]
-
Brassicaceae and Polygonaceae: The indigo-producing plants Isatis tinctoria (woad) and Polygonum tinctorium are sources of the quinazolinone alkaloid tryptanthrin.[1]
Fungal Quinazolinone Alkaloids
Fungi, especially those from marine and endophytic environments, are increasingly recognized as prolific sources of structurally novel and bioactive quinazolinone alkaloids.[1][3]
-
Aspergillus sp.: Endophytic fungi such as Aspergillus nidulans, isolated from marine mangrove plants, have been found to produce novel quinazolinone alkaloids like aniquinazolines A-D.[1][4]
-
Penicillium sp.: An endophytic fungus, Penicillium sp. HJT-A-6, isolated from Rhodiola tibetica, produces the quinazolinone alkaloid peniquinazolinone A.[5] Another species, Penicillium vinaceum, an endophyte from Crocus sativus, is the source of a unique quinazoline alkaloid with cytotoxic and antifungal activities.[5]
-
Marine-Derived Fungi: A fungus discovered in marine sediment produces 2-(4-hydroxybenzyl)quinazolin-4(3H)-one (HBQ), which exhibits significant cytotoxicity against certain cancer cell lines.[1] Many fungal quinazolinone metabolites containing the methyl-indole pyrazino[1,2-b]quinazoline-3,6-dione core have demonstrated promising antitumor activity.[3]
Bacterial Quinazolinone Alkaloids
Bacteria, including those from marine environments, also contribute to the diversity of known quinazolinone alkaloids.
-
Streptomyces sp.: The marine bacterium Streptomyces sp. CNQ-617 is the source of actinoquinazolinone, a derivative that can suppress the motility of gastric cancer cells.[1][6]
Biosynthesis of Quinazolinone Alkaloids
The biosynthesis of quinazolinone alkaloids involves complex enzymatic pathways that utilize primary metabolites as precursors. While the complete pathways for all known quinazolinone alkaloids have not been fully elucidated, research has shed light on the key building blocks and enzymatic transformations for several of them.
Tryptanthrin Biosynthesis
The biosynthesis of tryptanthrin is proposed to involve the condensation of anthranilic acid and isatin. Anthranilic acid is derived from the shikimate pathway via the action of anthranilate synthase on chorismic acid. The formation of isatin is thought to begin with the degradation of tryptophan to indole. Indole can then be oxygenated to 3-oxyindole by indole monooxygenases and further oxidized to isatin by inosine 5-monophosphate dehydrogenase. An alternative route suggests the direct conversion of indole to isatin by naphthalene 1,2-dioxygenase.
References
- 1. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory activity of the compounds isolated from Dichroa febrifuga leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concurrent production and relative quantification of vasicinone from in vivo and in vitro plant parts of Malabar nut (Adhatoda vasica Nees) - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Synthesis Methods for the Quinazoline Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive compounds, including approved therapeutics. Its versatile biological activity is intrinsically linked to the diverse synthetic methodologies that allow for the construction of a wide array of substituted derivatives. This technical guide provides a comprehensive overview of the foundational synthesis methods for the quinazoline core, focusing on the Niementowski, Friedländer, and Camps syntheses. For each method, a detailed experimental protocol, a summary of quantitative data, and a visualization of the synthetic pathway are provided to serve as a valuable resource for researchers in drug discovery and development.
Niementowski Quinazoline Synthesis
The Niementowski synthesis is a classical and widely employed method for the preparation of 4(3H)-quinazolinones. The reaction involves the condensation of an anthranilic acid with an amide, typically in the absence of a solvent and at elevated temperatures. A key variation of this synthesis utilizes formamide for the preparation of the parent quinazolin-4(3H)-one.
Quantitative Data
The efficiency of the Niementowski synthesis can be significantly influenced by the reaction conditions, with microwave-assisted protocols often offering advantages in terms of reaction time and yield compared to conventional heating methods.
| Product | Reactants | Method | Temperature (°C) | Reaction Time | Yield (%) |
| Quinazolin-4(3H)-one | Anthranilic acid, Formamide | Conventional | 130-135 | 2 hours | 96 |
| Quinazolin-4(3H)-one | Anthranilic acid, Formamide | Conventional | 150-160 | 8 hours | 61 |
| Quinazolin-4(3H)-one | Anthranilic acid, Formamide | Microwave | 170 | 10 minutes | 87 |
| 2-Substituted-quinazolin-4(3H)-ones | Substituted anthranilic acids, Amides | Microwave | Not specified | 4 minutes | 79-92 |
Experimental Protocols
Conventional Heating Method for Quinazolin-4(3H)-one[1]
-
Materials:
-
Anthranilic acid (0.1 mol, 13.7 g)
-
Formamide (0.4 mol, 16 mL)
-
Glycerin bath or heating mantle
-
Two-neck flask with a reflux condenser
-
Crushed ice
-
Activated carbon
-
Water for recrystallization
-
-
Procedure:
-
In a two-neck flask equipped with a reflux condenser, place anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Allow the mixture to stand at room temperature for 6-8 hours to facilitate precipitation.
-
Filter the resulting crystals, dry them, and recrystallize from water in the presence of activated carbon to yield quinazolin-4(3H)-one.
-
Microwave-Assisted Method for Quinazolin-4(3H)-one
-
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor
-
TLC for reaction monitoring
-
Ethanol for recrystallization
-
-
Procedure:
-
In a microwave-safe vessel, combine anthranilic acid and formamide (e.g., in a 1:5 molar ratio).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 10 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the vessel to cool to room temperature.
-
The resulting precipitate is filtered, washed with water, dried, and can be recrystallized from ethanol.
-
Synthetic Pathway
Friedländer Synthesis of Quinolines (Applicable to Quinazolines)
The Friedländer synthesis is a versatile method for the formation of quinoline and, by extension, quinazoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a ketone or an ester. The reaction is typically catalyzed by an acid or a base. While classically used for quinolines, the principles of this reaction can be applied to the synthesis of the quinazoline core by using appropriate nitrogen-containing starting materials.
Quantitative Data
The Friedländer synthesis can be performed under various conditions, including catalyst-free in water, demonstrating its adaptability and potential for greener synthetic routes.
| Product | Reactants | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Methylquinoline | 2-Aminobenzaldehyde, Acetone | None / Water | 70 | 3 hours | 97 |
| Substituted Quinolines | 2-Aminobenzaldehydes, Ketones | Base or Acid | Varies | Varies | High |
Experimental Protocol
Catalyst-Free Friedländer Synthesis in Water[2]
-
Materials:
-
2-Aminobenzaldehyde
-
Ketone (e.g., Acetone)
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
In a reaction vessel, dissolve 2-aminobenzaldehyde in water.
-
Add the ketone with an active methylene group to the solution.
-
Heat the reaction mixture at 70°C for approximately 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by extraction and purified by standard methods such as column chromatography or recrystallization.
-
Synthetic Pathway
Camps Quinoline Synthesis
The Camps synthesis is a classical method for the preparation of hydroxyquinolines through the intramolecular cyclization of o-acylaminoacetophenones in the presence of a base.[3] Depending on the substitution pattern of the starting material, a mixture of quinolin-2-one and quinolin-4-one derivatives can be obtained.[3] While primarily a quinoline synthesis, the underlying principles of intramolecular cyclization of an ortho-substituted aniline derivative are relevant to the broader field of N-heterocycle synthesis, including quinazolines.
Quantitative Data
Detailed quantitative data for the Camps synthesis leading specifically to quinazolinones is not as readily available in the literature as it is for quinolines. The yields for quinolone synthesis are generally good.
| Product Type | Reactants | Catalyst/Solvent | Yield (%) |
| 2-Aryl-4-quinolones | o-Halophenones, Amides (two-step) | Cu-catalyzed amidation, then base-mediated cyclization | 72-97 |
Experimental Protocol
A specific experimental protocol for the Camps synthesis of a quinazolinone is not readily found in the primary literature, as the reaction predominantly yields quinolines. However, a general procedure for the cyclization of an o-acylaminoacetophenone to a quinolone is as follows:
-
General Procedure for Camps Cyclization:
-
The o-acylaminoacetophenone is dissolved in a suitable solvent, typically an alcohol.
-
A base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
-
The reaction mixture is heated to reflux for a specified period.
-
After cooling, the reaction is neutralized with acid, and the product precipitates.
-
The product is then isolated by filtration and purified by recrystallization.
-
Synthetic Pathway
Conclusion
The Niementowski, Friedländer, and Camps syntheses represent foundational pillars in the construction of the quinazoline and related quinoline cores. While the Niementowski and Friedländer reactions are directly and broadly applicable to quinazoline synthesis, the Camps cyclization offers valuable insights into the intramolecular ring-closing strategies that are fundamental to heterocyclic chemistry. The advent of modern techniques, such as microwave-assisted synthesis, has further enhanced the efficiency and applicability of these classical methods. This guide provides researchers with the essential knowledge of these foundational synthetic routes, enabling the continued exploration and development of novel quinazoline-based compounds with therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 6-(Trifluoromethyl)quinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of standard in vitro assays relevant to the biological evaluation of 6-(Trifluoromethyl)quinazolin-4(1H)-one and other quinazolinone derivatives. The protocols are compiled from established methodologies for similar compounds and are intended to serve as a comprehensive guide for assessing potential therapeutic activities.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Their therapeutic potential often stems from the inhibition of key signaling pathways implicated in disease progression, such as those involving protein kinases like AKT, EGFR, and CDKs.[4][5][6][7] The trifluoromethyl group at the 6-position of the quinazolinone core can significantly influence the compound's metabolic stability, lipophilicity, and biological activity. Therefore, a thorough in vitro evaluation is crucial to elucidate the therapeutic potential of this compound.
This document outlines detailed protocols for assessing the cytotoxic, antimicrobial, and kinase inhibitory activities of this compound.
Data Presentation: Summary of Hypothetical In Vitro Activities
The following tables present hypothetical quantitative data for this compound to illustrate how experimental results can be structured for clear comparison. These values are representative of typical findings for bioactive quinazolinone derivatives.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.8 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 35.2 ± 3.5 |
| PC-3 | Prostate Cancer | 18.9 ± 1.7 |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 32 |
| Escherichia coli | Gram-negative bacteria | 64 |
| Candida albicans | Fungus | >128 |
Table 3: Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC₅₀ (nM) |
| AKT1 | LanthaScreen™ Eu Kinase Binding Assay | 85 ± 7 |
| EGFR | ADP-Glo™ Kinase Assay | >1000 |
| CDK4/D1 | FRET-based Assay | 450 ± 38 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, PC-3)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (containing 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further prepare serial dilutions in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol determines the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well plates
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
Microplate reader or spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: AKT1)
This protocol describes a general method for assessing the inhibitory activity of the test compound against a specific protein kinase, such as AKT1. A variety of commercial kits are available for this purpose.
Materials:
-
This compound
-
Recombinant human AKT1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at room temperature for the time specified by the assay kit manufacturer (typically 30-60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the inhibition data against the compound concentration to determine the IC₅₀ value.
Visualizations
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes for 6-(Trifluoromethyl)quinazolin-4(1H)-one in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, making such derivatives promising candidates for drug development[4].
While extensive research exists for the quinazolinone class, specific biological data for 6-(Trifluoromethyl)quinazolin-4(1H)-one is not widely available in peer-reviewed literature. However, based on the well-documented activity of structurally similar compounds, a plausible mechanism of action can be proposed. A closely related analog, 6-(trifluoromethyl)isoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WD repeat-containing protein 5 (WDR5)[4]. WDR5 is a critical scaffolding protein that facilitates the interaction between the MYC oncoprotein and its target genes, which are essential for cell growth and proliferation[4].
This document provides detailed protocols for evaluating the cytotoxic effects of this compound in cancer cell lines, based on the hypothesized mechanism of WDR5 inhibition . These protocols will enable researchers to assess the compound's antiproliferative activity and its impact on the downstream WDR5-MYC-p53 signaling pathway.
Hypothesized Mechanism of Action
This compound is proposed to function by inhibiting the WDR5 protein at its MYC-interaction site. This disruption prevents the recruitment of the MYC transcription factor to the promoters of its target genes, particularly ribosomal protein genes. The subsequent suppression of ribosome biogenesis induces nucleolar stress, which in turn activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis[4].
Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting cytotoxicity and protein expression data.
Table 1: Example Cytotoxicity Profile of this compound (IC50 represents the concentration required to inhibit cell growth by 50%)
| Cell Line | Cancer Type | IC50 (µM) [Example Data] |
| MV-4-11 | Acute Myeloid Leukemia | 0.058 |
| MOLM-13 | Acute Myeloid Leukemia | 0.033 |
| HCT116 | Colorectal Carcinoma | 1.25 |
| MCF-7 | Breast Adenocarcinoma | 2.50 |
| A549 | Lung Carcinoma | 5.10 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
Table 2: Example Western Blot Quantification in MV-4-11 Cells after 24h Treatment (Values represent fold change relative to vehicle control, normalized to GAPDH)
| Protein Target | 0.1 µM Compound | 1.0 µM Compound | Expected Outcome |
| p-AKT (S473) | 0.75 | 0.40 | Decrease |
| p-ERK1/2 (T202/Y204) | 0.80 | 0.55 | Decrease |
| p53 | 1.90 | 3.50 | Increase |
| p21 | 2.10 | 4.20 | Increase |
| Cleaved PARP | 2.50 | 5.80 | Increase |
Experimental Workflow
The overall process for evaluating the compound involves parallel assays for cytotoxicity and mechanism of action.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Selected cancer cell lines (e.g., MV-4-11, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentages against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of the WDR5-p53 Pathway
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the proposed signaling pathway.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-cleaved PARP, anti-p-AKT, anti-p-ERK, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (GAPDH) to account for variations in protein loading[5].
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)quinazolin-4(1H)-one from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 6-(trifluoromethyl)quinazolin-4(1H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available 2-amino-5-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This document outlines a straightforward and efficient one-step synthesis based on the classical Niementowski reaction, employing formamide as both a reactant and a solvent. The protocol is designed to be accessible to researchers in organic and medicinal chemistry and can be readily adapted for the synthesis of other substituted quinazolin-4(1H)-ones.
Introduction
Quinazolin-4(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The incorporation of a trifluoromethyl group at the 6-position of the quinazolinone ring is of particular interest in drug discovery. This electron-withdrawing group can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to improved efficacy and a more favorable drug-like profile.
The synthesis of quinazolin-4(1H)-ones can be achieved through various synthetic routes. A common and direct approach is the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[1][2] This protocol details the synthesis of this compound from 2-amino-5-(trifluoromethyl)benzoic acid and formamide. This method is advantageous due to its simplicity, use of inexpensive reagents, and generally good yields.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of quinazolin-4-ones from anthranilic acids and formamide.[3]
Materials:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Formamide
-
Deionized water
-
Ethanol
-
Activated carbon
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-(trifluoromethyl)benzoic acid and formamide. A molar ratio of 1:4 to 1:5 of the anthranilic acid to formamide is recommended.[3]
-
Heating: Heat the reaction mixture to 130-140 °C with continuous stirring for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound. The use of activated carbon during recrystallization can help to remove colored impurities.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Reference/Comment |
| Starting Material | 2-Amino-5-(trifluoromethyl)benzoic Acid | Commercially available |
| Reagent | Formamide | Used as both reactant and solvent |
| Molar Ratio (Acid:Formamide) | 1:4 - 1:5 | [3] |
| Reaction Temperature | 130 - 140 °C | [3] |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Expected Yield | 70 - 95% | Based on similar syntheses[3] |
| Appearance | White to off-white solid | |
| Purification Method | Recrystallization (e.g., from ethanol) |
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Discussion
The described protocol offers a reliable and efficient method for the synthesis of this compound. The Niementowski reaction is a robust transformation that is tolerant of various functional groups on the anthranilic acid ring. The use of formamide as both a reactant and a high-boiling solvent simplifies the experimental setup. For optimal results, it is crucial to use anhydrous conditions, as the presence of water can potentially lead to the formation of byproducts. The reaction temperature should be carefully controlled to prevent the decomposition of formamide.
The purification by recrystallization is generally sufficient to obtain a product of high purity suitable for further applications in medicinal chemistry and drug development. The structure and purity of the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Potential Applications
This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The quinazolinone core is a privileged scaffold in medicinal chemistry, and the trifluoromethyl substituent can enhance drug-like properties. This compound and its derivatives are of interest for screening against various biological targets, including but not limited to kinases, polymerases, and other enzymes implicated in diseases such as cancer and inflammatory disorders. The primary amino group at position 3 of the quinazolinone ring can be readily functionalized to generate libraries of compounds for high-throughput screening.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of quinazolinone derivatives utilizing microwave irradiation. This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles, aligning with the principles of green chemistry. The following sections detail various synthetic strategies, complete with experimental procedures and data, to facilitate the generation of diverse quinazolinone libraries for research and drug development.
I. Synthetic Methodologies and Data
Microwave-assisted synthesis provides a powerful platform for the rapid construction of the quinazolinone scaffold. Below are summarized protocols for different synthetic approaches, highlighting their versatility in terms of starting materials and catalytic systems.
Protocol 1: One-Pot, Three-Component Synthesis from Anthranilic Acid
This method outlines a highly efficient one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, an amine, and an orthoester, facilitated by microwave irradiation.[1][2] This approach is notable for its operational simplicity and rapid access to a diverse range of derivatives.
Table 1: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones
| Entry | Amine | Orthoester | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Aniline | Trimethyl orthoformate | 30 | 120 | 85 |
| 2 | 4-Fluoroaniline | Trimethyl orthoformate | 30 | 120 | 88 |
| 3 | 4-Chloroaniline | Trimethyl orthoformate | 30 | 120 | 92 |
| 4 | 4-Bromoaniline | Trimethyl orthoformate | 30 | 120 | 90 |
| 5 | 4-Methylaniline | Trimethyl orthoformate | 30 | 120 | 82 |
Data adapted from similar one-pot syntheses of quinazolinone derivatives.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis from 2-Aminobenzamide
This protocol describes a green, copper-catalyzed method for synthesizing quinazolinones from 2-aminobenzamide derivatives and various alcohols under solvent-free microwave conditions.[3] The use of an inexpensive copper catalyst and the absence of organic solvents make this an environmentally benign approach.
Table 2: Copper-Catalyzed Microwave Synthesis of Quinazolinones
| Entry | 2-Aminobenzamide Derivative | Alcohol | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2-Aminobenzamide | Benzyl alcohol | 2 | 130 | 92 |
| 2 | 2-Amino-5-chlorobenzamide | Benzyl alcohol | 2 | 130 | 85 |
| 3 | 2-Amino-5-bromobenzamide | Benzyl alcohol | 2 | 130 | 88 |
| 4 | 2-Aminobenzamide | 4-Methoxybenzyl alcohol | 2 | 130 | 87 |
| 5 | 2-Aminobenzamide | 1-Butanol | 2 | 130 | 75 |
Reaction conditions: 2-aminobenzamide (0.5 mmol), alcohol (5.0 equiv.), CuI (20 mol%), Cs₂CO₃ (1.5 equiv.), under O₂ atmosphere.[3]
Protocol 3: Iron-Catalyzed Cyclization of 2-Halobenzoic Acids
This method provides a rapid and efficient synthesis of quinazolinone derivatives through an iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, a green solvent, under microwave irradiation.[4][5]
Table 3: Iron-Catalyzed Microwave Synthesis of Quinazolinones in Water
| Entry | 2-Halobenzoic Acid | Amidine | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 2-Chlorobenzoic acid | Benzamidine | 30 | 150 | 85 |
| 2 | 2-Bromobenzoic acid | Benzamidine | 30 | 150 | 88 |
| 3 | 2-Iodobenzoic acid | Benzamidine | 30 | 150 | 92 |
| 4 | 2-Chloro-5-nitrobenzoic acid | Benzamidine | 30 | 150 | 78 |
| 5 | 2-Chlorobenzoic acid | Acetamidine | 30 | 150 | 75 |
Data is representative for this type of reaction.
II. Experimental Protocols
Protocol 1: General Procedure for One-Pot, Three-Component Synthesis
-
In a 10 mL microwave reaction vessel, combine anthranilic acid (5 mmol), the desired amine (6 mmol), and trimethyl orthoformate (6 mmol).[1]
-
Add ethanol (10 mL) to the mixture.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.[1]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the precipitated crude product by filtration.
-
Recrystallize the crude product from ethanol to afford the pure 3-substituted-quinazolin-4(3H)-one.
Protocol 2: General Procedure for Copper-Catalyzed Synthesis
-
To a microwave reaction vessel, add the 2-aminobenzamide derivative (0.5 mmol), the corresponding alcohol (2.5 mmol), CuI (0.1 mmol, 20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv.).[3]
-
Seal the vessel and place it under an oxygen atmosphere.
-
Place the vessel in the microwave reactor and irradiate at 130°C for 2 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the residue by column chromatography on silica gel to obtain the desired quinazolinone derivative.
Protocol 3: General Procedure for Iron-Catalyzed Synthesis
-
In a microwave reaction vessel, add the 2-halobenzoic acid (1.0 mmol), the amidine hydrochloride (1.2 mmol), FeCl₃ (0.1 mmol, 10 mol%), and K₂CO₃ (3.0 mmol).
-
Add 5 mL of deionized water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 30 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinazolinone derivatives.
Signaling Pathways of Quinazolinone Derivatives
Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[1][4] Many of these effects are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][7][8][9]
EGFR Signaling Pathway Inhibition
PI3K/Akt Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. brieflands.com [brieflands.com]
- 7. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of Quinazolinone Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques for the structural elucidation and quantification of quinazolinone compounds, a scaffold of significant interest in medicinal chemistry. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to guide researchers in the robust characterization of these molecules.
Section 1: Structural Elucidation Techniques
The definitive identification of a novel quinazolinone compound relies on the synergistic use of several spectroscopic and analytical methods. This section details the application and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous determination of the molecular structure of quinazolinone derivatives, providing detailed information about the chemical environment of each proton and carbon atom.
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 4(3H)-Quinazolinone Scaffold in DMSO-d₆. [1][2][3][4]
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 2 | ~8.09 - 8.20 | s | ~145.9 - 152.78 |
| 4 | - | - | ~161.2 - 162.74 |
| 4a | - | - | ~121.44 - 123.1 |
| 5 | ~8.12 - 8.17 | d | ~126.3 - 127.95 |
| 6 | ~7.50 - 7.55 | t | ~125.5 - 127.06 |
| 7 | ~7.79 - 7.85 | t | ~134.8 - 135.08 |
| 8 | ~7.66 - 7.76 | d | ~127.2 - 127.98 |
| 8a | - | - | ~149.19 - 149.2 |
| N-H (3) | ~12.24 - 12.59 | br s | - |
Note: Chemical shifts are approximate and can vary based on substitution patterns and the solvent used.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the quinazolinone compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[4]
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Filter the solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.[4]
-
-
Instrumentation:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR: Acquire the spectrum with proton broadband decoupling. A greater number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[4]
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish connectivity between protons and carbons, aiding in the complete structural assignment.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum and calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a quinazolinone molecule, providing a molecular "fingerprint."
Table 2: Characteristic FTIR Absorption Bands for 4(3H)-Quinazolinone Derivatives. [2][5][6]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3400 - 3100 | Medium-Strong |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (amide) | 1700 - 1640 | Strong |
| C=N Stretch | 1615 - 1580 | Medium-Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
-
Sample Preparation:
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[4]
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a quinazolinone compound. Fragmentation patterns obtained through tandem MS (MS/MS) can further confirm the structure.
Table 3: Common EI-MS Fragmentation of the 4(3H)-Quinazolinone Core (m/z). [4]
| Ion | m/z | Relative Intensity | Description |
| [M]⁺ | 146 | High | Molecular Ion |
| [M-H]⁺ | 145 | Medium | Loss of a hydrogen radical |
| [M-CO]⁺ | 118 | High | Loss of carbon monoxide |
| [M-HCN]⁺ | 119 | Medium | Loss of hydrogen cyanide |
| [C₇H₅N]⁺ | 103 | Medium | Benzontrile cation |
| [C₆H₄]⁺ | 76 | Medium | Benzyne radical cation |
-
Sample Preparation:
-
Prepare a stock solution of the quinazolinone compound in a suitable solvent (e.g., methanol, acetonitrile) at approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
-
Data Acquisition:
-
Test both positive and negative ionization modes to determine optimal ionization.
-
Acquire data over an appropriate mass range (e.g., m/z 50-1000).
-
If performing tandem MS, select the precursor ion and acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Determine the accurate mass and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern to confirm the proposed structure.
-
Single-Crystal X-ray Crystallography
For crystalline quinazolinone compounds, X-ray crystallography provides the definitive three-dimensional atomic arrangement, confirming connectivity, stereochemistry, and conformation.
-
Crystal Growth:
-
Grow single crystals of the quinazolinone compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
-
Instrumentation:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
References
Application Notes and Protocols for MTT Assay with Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, particularly as anticancer agents.[1] Many of these compounds function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, with the Epidermal Growth Factor Receptor (EGFR) being a primary target.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic potential of these novel compounds by measuring the metabolic activity of cells.[1][5] This document provides a detailed protocol for utilizing the MTT assay to evaluate the efficacy of quinazoline derivatives against cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable, metabolically active cells.[1][6] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
Data Presentation: Cytotoxicity of Quinazoline Derivatives
The following table summarizes representative data on the cytotoxic activity of various quinazoline derivatives against different human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [1] |
| Quinazoline Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [1] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 | Breast Cancer | 10.16 | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 | Breast Cancer | 11.23 | [1] |
| Quinazoline-sulfonamide 4d | MCF-7 | Breast Cancer | 2.5 | [1] |
| Quinazoline-sulfonamide 4f | MCF-7 | Breast Cancer | 5 | [1] |
| Fused Pyrimidine Hybrid 6a | SW-480 | Colon Cancer | 2.3 ± 5.91 | [3] |
| Fused Pyrimidine Hybrid 6n | A549 | Lung Cancer | 176.5 ± 0.7 | [3] |
Experimental Protocols
Materials and Reagents
-
Quinazoline derivatives
-
Selected human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[8]
-
Phosphate Buffered Saline (PBS)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.[8]
-
Include wells with medium only to serve as a blank for absorbance readings.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of each quinazoline derivative in DMSO.
-
Create a series of dilutions of the quinazoline derivatives in the complete culture medium.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing various concentrations of the quinazoline derivatives to the respective wells.
-
Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for an additional 24 to 72 hours, depending on the experimental design.[5][8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Average the duplicate readings for each sample.[7]
-
Subtract the absorbance of the blank (medium only) from all readings.[7]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of the quinazoline derivative to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating quinazoline derivatives.
EGFR Signaling Pathway Inhibition
Many quinazoline derivatives act as tyrosine kinase inhibitors, targeting the EGFR signaling pathway.[2][10] This pathway plays a crucial role in cell growth, proliferation, and survival.[3]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. atcc.org [atcc.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for LDH Cytotoxicity Assay of Novel Quinazoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer activities.[1] The development of novel quinazoline-based therapeutic agents necessitates robust and reliable methods for evaluating their cytotoxic effects. The Lactate Dehydrogenase (LDH) cytotoxicity assay is a widely used, simple, and reliable colorimetric method to quantify cellular cytotoxicity.[2] This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrotic cell death.[3][4]
These application notes provide a detailed protocol for utilizing the LDH cytotoxicity assay to screen and characterize the cytotoxic potential of novel quinazoline compounds.
Principle of the LDH Cytotoxicity Assay
The LDH assay is based on a coupled enzymatic reaction.[5] When the cell membrane's integrity is compromised due to cytotoxic events, LDH is released from the cytosol into the extracellular culture medium.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces nicotinamide adenine dinucleotide (NAD+) to NADH.[4] The newly formed NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product.[3][4] The amount of this colored formazan, which can be quantified by measuring its absorbance at approximately 490 nm, is directly proportional to the number of lysed cells.[3]
Data Presentation
Quantitative data from the LDH cytotoxicity assay should be summarized in a clear and structured format to facilitate easy comparison and interpretation.
Table 1: Raw Absorbance Values
| Treatment Group | Concentration (µM) | Replicate 1 (Absorbance at 490nm) | Replicate 2 (Absorbance at 490nm) | Replicate 3 (Absorbance at 490nm) | Average Absorbance |
| Untreated Control | 0 | 0.152 | 0.158 | 0.155 | 0.155 |
| Vehicle Control | 0 | 0.154 | 0.160 | 0.157 | 0.157 |
| Quinazoline Cmpd 1 | 1 | 0.250 | 0.255 | 0.248 | 0.251 |
| Quinazoline Cmpd 1 | 10 | 0.450 | 0.458 | 0.452 | 0.453 |
| Quinazoline Cmpd 1 | 100 | 0.850 | 0.855 | 0.849 | 0.851 |
| Quinazoline Cmpd 2 | 1 | 0.180 | 0.185 | 0.178 | 0.181 |
| Quinazoline Cmpd 2 | 10 | 0.280 | 0.288 | 0.282 | 0.283 |
| Quinazoline Cmpd 2 | 100 | 0.550 | 0.555 | 0.548 | 0.551 |
| Maximum LDH Release | N/A | 1.200 | 1.210 | 1.205 | 1.205 |
| Medium Background | N/A | 0.100 | 0.102 | 0.101 | 0.101 |
Table 2: Calculated Percent Cytotoxicity
| Treatment Group | Concentration (µM) | Average Absorbance | Corrected Absorbance* | % Cytotoxicity** |
| Untreated Control | 0 | 0.155 | 0.054 | 0.00% |
| Vehicle Control | 0 | 0.157 | 0.056 | 0.18% |
| Quinazoline Cmpd 1 | 1 | 0.251 | 0.150 | 8.73% |
| Quinazoline Cmpd 1 | 10 | 0.453 | 0.352 | 27.09% |
| Quinazoline Cmpd 1 | 100 | 0.851 | 0.750 | 63.27% |
| Quinazoline Cmpd 2 | 1 | 0.181 | 0.080 | 2.36% |
| Quinazoline Cmpd 2 | 10 | 0.283 | 0.182 | 11.64% |
| Quinazoline Cmpd 2 | 100 | 0.551 | 0.450 | 35.99% |
| Maximum LDH Release | N/A | 1.205 | 1.104 | 100.00% |
*Corrected Absorbance = Average Absorbance - Medium Background Average Absorbance
* % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100[5]
Experimental Protocols
Materials
-
Novel quinazoline compounds
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, dye solutions, and lysis buffer)[2]
-
Sterile 96-well flat-bottom plates[2]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm[2]
-
Humidified 37°C incubator with 5% CO₂
Experimental Workflow
Caption: Experimental workflow for LDH cytotoxicity assay.
Detailed Methodologies
1. Cell Seeding and Treatment
-
Maintain the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure the LDH signal is within the linear range of the assay.[5]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of the novel quinazoline compounds in culture medium.
-
Gently remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Set up the following control wells in triplicate:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
2. LDH Assay Procedure
-
One hour before the end of the incubation period, add 10 µL of Lysis Buffer (provided in the kit) to the "Maximum LDH Release" control wells.[5]
-
At the end of the incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[2]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[2]
-
Prepare the LDH Reaction Mixture according to the manufacturer's instructions. This typically involves mixing the substrate and diaphorase solutions.
-
Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatant.[2]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Add 50 µL of Stop Solution to each well to terminate the reaction.[2]
3. Data Acquisition and Analysis
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for instrument noise.[5]
-
Subtract the background absorbance (from the medium-only wells) from all other absorbance readings.
-
Calculate the percentage of cytotoxicity using the formula provided in the "Data Presentation" section.
-
Plot the % cytotoxicity against the concentration of the quinazoline compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% cytotoxicity).
Mechanism of LDH Release and Detection
Caption: Mechanism of LDH release and colorimetric detection.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. bnonews.com [bnonews.com]
Application Notes and Protocols for EGFR Kinase Inhibition Assay Using Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Quinazoline-based compounds have emerged as a prominent class of EGFR inhibitors, acting as ATP-competitive agents that block the receptor's kinase activity and downstream signaling pathways.[1] This document provides a detailed protocol for an in vitro EGFR kinase inhibition assay tailored for the evaluation of quinazolinone derivatives.
EGFR Signaling Pathway and Inhibition by Quinazolinones
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and metastasis.[3][4] Quinazolinone inhibitors typically exert their effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and halting the phosphorylation cascade.[1]
References
Application Notes and Protocols for 6-(Trifluoromethyl)quinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of stock solutions of 6-(Trifluoromethyl)quinazolin-4(1H)-one, a heterocyclic organic compound with potential applications in therapeutic agent development and as an enzyme inhibitor. Due to its structural characteristics, particularly the trifluoromethyl group, this compound is expected to have low aqueous solubility.[1][2] Therefore, the use of an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for the preparation of stock solutions for use in biological assays.[1][3] This document outlines the necessary materials, equipment, and step-by-step procedures for solubilization, storage, and handling to ensure the integrity and reproducibility of experimental results.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below. Researchers should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₃N₂O | [4] |
| Molecular Weight | 214.14 g/mol | [4] |
| IUPAC Name | 6-(trifluoromethyl)-3H-quinazolin-4-one | [4] |
| CAS Number | 16544-67-5 | [4] |
| Predicted Solubility | Water: Very Low / InsolubleDMSO: HighEthanol: Moderate to High | [1] |
| Appearance | Solid (predicted) | |
| Storage Temperature | -20°C or -80°C (for stock solutions) | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to the desired final concentration in an aqueous experimental medium.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 214.14 g/mol = 0.0021414 g
-
Mass = 2.14 mg
-
-
Weigh the compound: Using a calibrated analytical balance, carefully weigh out 2.14 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.[1]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] Use anhydrous DMSO and keep stock solution vials tightly sealed to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.[1]
Dilution of DMSO Stock Solution into Aqueous Media
Care must be taken when diluting the DMSO stock solution into aqueous buffers or cell culture media to avoid precipitation of the compound.
Procedure:
-
Add the DMSO stock solution to your aqueous medium dropwise while gently vortexing or swirling the tube. This facilitates mixing and prevents localized high concentrations that can lead to precipitation.[1]
-
Ensure the final concentration of DMSO in your experiment is low, typically ≤ 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.[1][3]
Stability and Handling
The stability of quinazolinone derivatives in DMSO can vary, with some studies showing stability for hours to days at room temperature.[5] For long-term storage, keeping aliquots at -20°C or -80°C is recommended to maintain stability.[1][3] Repeated freeze-thaw cycles should be avoided as they can cause the compound to come out of solution.[1] It is advisable to prepare fresh working solutions in aqueous media for each experiment to avoid degradation.[3]
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate a typical experimental workflow for preparing and using the stock solution and a potential signaling pathway that could be investigated using this compound, based on the activities of similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the antimicrobial screening of novel quinazolinone compounds. The protocols detailed below adhere to established standards, ensuring reproducibility and comparability of results.
Introduction to Antimicrobial Screening
The initial evaluation of novel chemical entities, such as quinazolinone derivatives, for antimicrobial properties is a critical step in the drug discovery pipeline. This process typically involves a tiered approach, beginning with primary screening to determine the compound's inhibitory activity, followed by secondary assays to ascertain its bactericidal or bacteriostatic nature and its potential toxicity to mammalian cells.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[4][5][6][7][8]
Protocol: Broth Microdilution Assay
Materials:
-
Test quinazolinone compounds
-
Sterile 96-well U-bottom or flat-bottom microtiter plates[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality control (QC) bacterial strains with known MIC values
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
Procedure:
-
Preparation of Quinazolinone Stock Solution:
-
Accurately weigh the quinazolinone compound.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[1] The solvent choice should not affect bacterial growth at the final tested concentrations.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1] This can be done using a spectrophotometer or by visual comparison.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the quinazolinone stock solution (at 2x the highest desired final concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired lowest concentration. Discard 50 µL from the last well containing the compound.[1]
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[9]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3][11] It is determined as a subsequent step after the MIC assay.
Protocol: MBC Assay
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.[9]
-
Spread the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
Cytotoxicity Screening
It is essential to evaluate the potential toxicity of promising antimicrobial compounds against mammalian cells to assess their therapeutic potential. The MTT and XTT assays are colorimetric assays widely used to measure cell viability and proliferation.[12][13][14]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
Mammalian cell line (e.g., VERO, HeLa)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Test quinazolinone compounds
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Summarize all quantitative data from the antimicrobial and cytotoxicity assays in clearly structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinazolinone Derivatives
| Compound ID | Gram-Positive Bacteria (µg/mL) | Gram-Negative Bacteria (µg/mL) |
| S. aureus | B. subtilis | |
| QZ-01 | ||
| QZ-02 | ||
| QZ-03 | ||
| Control |
Table 2: Minimum Bactericidal Concentration (MBC) of Quinazolinone Derivatives
| Compound ID | Gram-Positive Bacteria (µg/mL) | Gram-Negative Bacteria (µg/mL) |
| S. aureus | B. subtilis | |
| QZ-01 | ||
| QZ-02 | ||
| QZ-03 | ||
| Control |
Table 3: Cytotoxicity (IC₅₀) of Quinazolinone Derivatives on Mammalian Cells
| Compound ID | IC₅₀ (µg/mL) |
| VERO Cells | |
| QZ-01 | |
| QZ-02 | |
| QZ-03 | |
| Control |
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial screening of quinazolinones.
Broth Microdilution Workflow
Caption: Workflow for the broth microdilution MIC assay.
Potential Mechanism of Action: Induction of Apoptosis
Some quinazolinone derivatives have been shown to induce apoptosis in cancer cells, and a similar mechanism could be relevant to their antimicrobial activity by targeting prokaryotic cellular processes that have eukaryotic analogues.
Caption: Potential apoptotic signaling pathway induced by quinazolinones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. microchemlab.com [microchemlab.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Quinazolinones
Welcome to the Technical Support Center for the synthesis of substituted quinazolinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in quinazolinone synthesis in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired substituted quinazolinone. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue in organic synthesis. A systematic evaluation of your experimental setup is key to pinpointing the problem.[1][2][3]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
-
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants such as anthranilic acid derivatives or aldehydes can lead to side reactions, reducing the yield of the desired product.[1]
-
Solution: Verify the purity of your starting materials using techniques like NMR, mass spectrometry, or by checking the melting point. If necessary, purify them by recrystallization or distillation.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant stoichiometry are critical parameters.[2][3]
-
Improper Solvent Selection: The solvent affects the solubility of reactants and the overall reaction pathway.[1][2]
-
Inactive Catalyst: For catalyzed reactions, the activity of the catalyst is paramount.[1]
-
Solution: Use a fresh batch of the catalyst and ensure it hasn't been "poisoned" by impurities in the starting materials or solvent. You can also optimize the catalyst loading.[1]
-
-
Product Decomposition: The desired quinazolinone may be unstable under the reaction conditions.
-
Solution: Test the stability of your purified product under the reaction conditions. If decomposition occurs, consider milder reaction conditions or a shorter reaction time.[1]
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, making the purification of the target quinazolinone difficult. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge, often arising from the reactivity of the starting materials and intermediates.
-
Common Side Products and Their Prevention:
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates or the final product, especially at elevated temperatures.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
-
-
Products from Unwanted Cyclization: Depending on the substituents and reaction conditions, alternative cyclization pathways may become competitive.
-
Solution: Carefully control the reaction temperature and the rate of addition of reagents to favor the desired reaction pathway.
-
-
Oxidation of Intermediates: Some intermediates may be sensitive to air oxidation.[1]
-
Solution: Perform the reaction under an inert atmosphere and use degassed solvents.[1]
-
-
Logical Flow for Minimizing Side Products
Caption: Decision process for minimizing side product formation.
Issue 3: Purification Challenges
Question: I am struggling to purify my substituted quinazolinone product. What are some effective purification strategies?
Answer: Purification can be challenging due to similar polarities of the product and byproducts or poor crystallization behavior.
-
Purification Troubleshooting:
-
Product Precipitation/Crystallization Issues:
-
Solution: If using recrystallization, ensure you have selected the appropriate solvent or solvent mixture. This can be determined by testing the solubility of your crude product in various solvents at both room temperature and their boiling points. Slow cooling can promote the formation of purer crystals.[1]
-
-
Loss on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel.
-
Solution: Consider deactivating the silica gel with a small amount of a polar solvent like triethylamine mixed in the eluent. Alternatively, explore other purification techniques such as preparative HPLC or using a different stationary phase like alumina.
-
-
Data Presentation: Reaction Condition Comparison
The choice of synthetic method can significantly impact the yield and reaction time. The following table summarizes various approaches for the synthesis of quinazolinone derivatives.
| Synthetic Method | Catalyst/Reagent | Conditions | Yield Range | Reference |
| Niementowski Reaction | Formamide | 120 °C | Moderate to Good | [4][5] |
| Microwave-Assisted | Various | Microwave Irradiation | Often High | [6][7][8] |
| Copper-Catalyzed | Cu(OAc)₂·H₂O | Microwave, 150 °C, 20 min | Good to Excellent | [2][9] |
| Ultrasound-Promoted | - | Ultrasonic Waves | Good | [2][6] |
| Metal-Free (Iodine) | Iodine | Oxidative Cyclization | Good | [9] |
| Multi-Component (MCR) | Various | Often One-Pot | Good to High | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Anthranilic Acid [2][8]
This protocol describes a one-pot, microwave-assisted synthesis of 3-substituted quinazolin-4(3H)-ones.
-
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Crushed ice
-
-
Procedure:
-
In a suitable microwave reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones [2]
This protocol details a copper-catalyzed approach for synthesizing 3-substituted quinazolin-4(3H)-ones.
-
Materials:
-
Ethyl 2-isocyanobenzoate
-
Appropriate amine (aliphatic or aromatic)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole (solvent)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
-
Procedure:
-
To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).
-
Add the desired amine (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 20 minutes at 150 °C.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Signaling Pathways Involving Quinazolinone Derivatives
Many substituted quinazolinones are investigated for their therapeutic potential, often as inhibitors of signaling pathways implicated in diseases like cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ujpronline.com [ujpronline.com]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Quinazolinone synthesis [organic-chemistry.org]
Quinazolinone Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of quinazolinones.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.[1]
-
Purity of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a decrease in product formation.[2] It is crucial to use pure starting materials, which can be verified by techniques like NMR, GC-MS, or melting point analysis.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1][3] Some synthetic methods require high temperatures (over 120°C), while others proceed under milder conditions.[1] It is advisable to perform small-scale screening experiments to determine the optimal temperature and reaction time by monitoring the reaction progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Improper Solvent Selection: The solvent plays a significant role in reactant solubility, reaction rate, and the stability of intermediates.[2] Commonly used solvents include DMSO, DMF, and toluene.[3] A solvent screen can help identify the most suitable medium for your specific substrates.[2][4]
-
Catalyst Inactivity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors can greatly affect the yield.[2] If catalyst deactivation is suspected due to impurities, using a fresh batch of catalyst or increasing the catalyst loading might be necessary.[2][3]
Q2: I am observing significant side product formation, which complicates the purification of my target quinazolinone. What are the common side products and how can I minimize them?
A2: The formation of side products is a common hurdle in quinazolinone synthesis, with the nature of these byproducts being highly dependent on the synthetic route and reaction conditions.[3]
-
Unreacted Starting Materials: This points to an incomplete reaction. Consider extending the reaction time or increasing the temperature.[4]
-
Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a frequent issue.[3] Promoting cyclization by raising the reaction temperature or adding a dehydrating agent can be effective.[4]
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of reactants or the final product.[3] Ensure that all glassware is dry and use anhydrous solvents.
-
Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring.[3]
Q3: How can I effectively monitor the progress of my quinazolinone synthesis?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting low yields in quinazolinone synthesis.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Purification Challenges
This guide outlines steps to address difficulties in purifying the desired quinazolinone product.
| Problem | Possible Cause | Suggested Solution |
| Oily Product After Workup | Incomplete reaction or presence of low-melting impurities. | Try triturating the crude product with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography is recommended. |
| Product Loss During Column Chromatography | The product may be irreversibly adsorbing to the silica gel.[2] | Consider using a different stationary phase (e.g., alumina) or a less polar eluent system. Pre-treating the silica gel with a small amount of triethylamine can sometimes help for basic compounds. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC. A shallower solvent gradient during chromatography can also improve separation.[5] |
| Difficulty in Crystallization | Incorrect solvent or solvent mixture is being used for recrystallization.[2] | Perform small-scale solubility tests with various solvents to find one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.[2][5] A two-solvent recrystallization system might also be effective.[5] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on optimizing quinazolinone synthesis.
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction [4]
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst (10 mol%), and base (0.11 mmol) in the solvent (2 mL) were stirred at room temperature for 12 h. Isolated yields are reported.
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | Cu(OAc)₂ | DBU | DMSO | 62 |
| 3 | Cu₂O | DBU | DMSO | 71 |
| 4 | CuI | K₂CO₃ | DMSO | 45 |
| 5 | CuI | Et₃N | DMSO | 58 |
| 6 | CuI | DBU | DMF | 75 |
| 7 | CuI | DBU | Toluene | 30 |
Table 2: Optimization of Synthesis of 4-Methylquinazoline [6]
Reaction of 2-aminoacetophenone and formamide.
| Parameter | Condition | Yield (%) |
| Catalyst | BF₃-Et₂O | 86 |
| ZnCl₂ | 75 | |
| AlCl₃ | 68 | |
| Molar Ratio (2-aminoacetophenone:BF₃-Et₂O) | 1:0.5 | 86 |
| 1:0.3 | 78 | |
| 1:0.7 | 82 | |
| Weight Ratio (2-aminoacetophenone:formamide) | 1:52 | 86 |
| 1:40 | 72 | |
| 1:60 | 84 | |
| Temperature (°C) | 150 | 86 |
| 130 | 70 | |
| 170 | 81 | |
| Time (h) | 6 | 86 |
| 4 | 65 | |
| 8 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes[4]
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).
Caption: Experimental workflow for aldehyde condensation.
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate[4][7]
This protocol is based on the microwave-assisted synthesis from anthranilic acid.[4]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[4][7]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[4][7]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[4][7]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: In a suitable vessel, add the 2-methyl-4H-3,1-benzoxazin-4-one intermediate and a source of ammonia (e.g., ammonium acetate or aqueous ammonia).
-
Reaction Conditions: Heat the mixture. The optimal temperature and time will depend on the specific reagents and should be determined by TLC monitoring.
-
Work-up and Purification: After the reaction is complete, the crude product can be isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Caption: Two-step synthesis of 2-methyl-4(3H)-quinazolinone.
References
Technical Support Center: 6-(Trifluoromethyl)quinazolin-4(1H)-one Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 6-(Trifluoromethyl)quinazolin-4(1H)-one in various biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and solubility of this compound?
This compound is a heterocyclic organic compound with the molecular formula C₉H₅F₃N₂O.[1] The trifluoromethyl group generally increases the lipophilicity and metabolic stability of the molecule, which often results in low solubility in aqueous solutions.[2][3] For laboratory use, it is recommended to dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[2][4]
Solubility Profile of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | The hydrophobic trifluoromethyl group and aromatic quinazolinone core limit interaction with polar water molecules.[2] |
| DMSO | High | As a polar aprotic solvent, DMSO is effective at dissolving a wide range of organic compounds, including those with poor aqueous solubility.[2] |
| Ethanol | Moderate to High | Ethanol's polarity allows it to interact with the polar parts of the molecule, while its ethyl group can interact with the nonpolar regions.[2] |
| Methanol | Moderate | Similar to ethanol, but its higher polarity might lead to slightly lower solubility for highly lipophilic compounds.[2] |
Q2: I am observing precipitation of the compound in my cell-based assay. What can I do?
Compound precipitation is a common issue, especially with compounds that have low aqueous solubility. Here are some steps to troubleshoot this problem:
-
Visually Inspect for Precipitation: Carefully check your assay plates for any signs of solid particles, especially at higher concentrations.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced artifacts and precipitation upon dilution in aqueous media.[4]
-
Lower Compound Concentration: If precipitation is observed, consider reducing the highest concentration of the compound in your experimental range.
-
Use of Surfactants: For in vitro biochemical assays, consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer to help maintain compound solubility.
-
Prepare Fresh Solutions: It is advisable to prepare fresh working solutions from your DMSO stock for each experiment to avoid issues with compound stability and solubility over time.[4]
Q3: My fluorescence-based assay is showing high background or inconsistent readings. How can I troubleshoot this?
High background and variability in fluorescence assays can be caused by several factors:
-
Autofluorescence: Cell culture media components, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[5] Consider using phenol red-free media or performing the final measurement in a buffer like phosphate-buffered saline (PBS).[5]
-
Compound Interference: The quinazolinone scaffold itself can possess fluorescent properties.[6][7][8] It is crucial to run proper controls, including wells with the compound alone, to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Instrument Settings: Optimize the settings on your microplate reader. Increasing the number of flashes per well can reduce variability and background noise.[5] Adjusting the gain and focal height can also improve the signal-to-noise ratio.[5]
-
Probe Aggregation: At higher concentrations, fluorescent probes can aggregate, leading to self-quenching and inconsistent signals.[9] It may be necessary to optimize the probe concentration.
-
Photobleaching: Continuous exposure to excitation light can lead to a decrease in the fluorescence signal over time. Minimize light exposure to your samples before reading.[9]
Q4: I am seeing unexpected or off-target effects in my experiments. What should I consider?
Quinazolinone derivatives are known to interact with a variety of biological targets.[10][11][12] While this compound may be investigated for a specific activity, it's important to be aware of potential off-target effects.
-
Target Selectivity: Quinazolinone scaffolds have been reported to inhibit various kinases, such as Epidermal Growth Factor Receptor (EGFR), and other enzymes like DNA gyrase.[11][13]
-
Control Experiments: To distinguish between on-target and potential off-target effects, include appropriate controls. This could involve using a structurally similar but inactive compound or employing a secondary assay to confirm the mechanism of action.[4]
-
Literature Review: Research the known biological activities of quinazolinone derivatives to understand potential alternative mechanisms that could be at play in your experimental system.
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh 2.14 mg of this compound (Molecular Weight: 214.14 g/mol ) using an analytical balance.[1]
-
Add DMSO: Transfer the weighed compound to a sterile microcentrifuge tube and add 1 mL of anhydrous DMSO.[2]
-
Dissolve the Compound: Vortex the tube for 1-2 minutes to ensure the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.[2]
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][4]
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the old media with the media containing the compound or vehicle control.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow for a Typical Cell-Based Assay
Caption: A generalized workflow for conducting cell-based assays with this compound.
Potential Signaling Pathways of Quinazolinone Derivatives
Caption: Potential signaling pathways and cellular effects of quinazolinone derivatives based on published literature.
References
- 1. This compound | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity in Niementowski quinazolinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Niementowski quinazolinone synthesis for improved yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the Niementowski quinazolinone synthesis.
Issue 1: Low or No Product Yield
-
Question: I am not getting any product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the Niementowski synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. The classical method often requires high temperatures and long reaction times, which can lead to degradation of starting materials or products.[1]
-
Suboptimal Reaction Conditions: The traditional Niementowski synthesis often requires high temperatures (130-150°C) and prolonged heating.[1] If the temperature is too low, the reaction may not proceed at an appreciable rate. Conversely, excessively high temperatures can lead to decomposition.
-
Recommendation: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consider switching to a higher boiling point solvent if using a solution-phase synthesis. For solvent-free reactions, ensure even heating.
-
-
Inefficient Heating Method: Conventional heating can be slow and lead to side reactions due to prolonged exposure to high temperatures.
-
Reagent Purity: Impurities in the anthranilic acid or the amide can inhibit the reaction.
-
Recommendation: Ensure the purity of your starting materials. Recrystallize the anthranilic acid if necessary.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Monitor the reaction progress using TLC. If starting material is still present after the initially planned reaction time, extend the heating period.
-
-
Issue 2: Formation of Multiple Products and Impurities
-
Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?
-
Answer: The formation of multiple products is a common challenge. Side reactions can include dimerization of starting materials, incomplete cyclization, and the formation of isomers.
-
Incomplete Cyclization: The intermediate N-acylanthranilic acid may not fully cyclize.
-
Recommendation: Increase the reaction time or temperature to promote cyclization. The use of a dehydrating agent or a catalyst can also be beneficial.
-
-
Side Reactions of Anthranilic Acid: Anthranilic acid can undergo decarboxylation at very high temperatures.
-
Recommendation: Carefully control the reaction temperature. If possible, use microwave synthesis to shorten the required heating time.
-
-
Formation of Isomers: With substituted anthranilic acids, the formation of regioisomers is possible.
-
Recommendation: The regioselectivity is often dictated by the substitution pattern of the reactants. Careful selection of starting materials is crucial. Purification by column chromatography is typically required to separate isomers.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my quinazolinone product. What are the best methods?
-
Answer: Purification of quinazolinone derivatives typically involves recrystallization or column chromatography. The choice of method depends on the nature of the product (solid or oil) and the impurities present.
-
Recrystallization: This is an effective method for purifying solid products.
-
Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing quinazolinones include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[5] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.[5]
-
-
Column Chromatography: This technique is suitable for purifying complex mixtures or oily products.
-
Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[5] The optimal eluent composition should be determined by TLC to achieve an Rf value of 0.2-0.4 for the desired product.[5] For more polar quinazolinones, a dichloromethane/methanol system can be effective.[5]
-
-
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the comparison between conventional heating and microwave-assisted synthesis for the Niementowski reaction, highlighting the significant improvements in reaction time and yield offered by microwave irradiation.
| Product | Method | Catalyst/Solvent | Reaction Time | Yield (%) |
| 2,3-disubstituted-4(3H)-quinazolinones | Conventional Heating | Pyridine | 6-8 hours | 72-85 |
| 2,3-disubstituted-4(3H)-quinazolinones | Microwave Irradiation | Solvent-free | 5-7 minutes | 85-95 |
| 3-substituted-4(3H)-quinazolinones | Conventional Heating | Pyridine | 6 hours | 75 |
| 3-substituted-4(3H)-quinazolinones | Microwave Irradiation | Solvent-free | 4-5 minutes | 88-94 |
| Quinazolinone derivatives | Conventional Heating | Various | 2-15 hours | 50-70 |
| Quinazolinone derivatives | Microwave Irradiation | Various | 2-8 minutes | 70-90+ |
| 6-bromo-2-phenyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone | Conventional Heating | Pyridine | 6 hours | 75 |
| 2,3-disubstituted-4(3H) quinazolinones | Microwave Irradiation | Neat reactants | Less irradiation time | Good yields |
Data compiled from multiple sources.[3][4]
Experimental Protocols
1. Conventional Heating Method: Synthesis of 6-bromo-2-phenyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone
-
Materials: 5-bromoanthranilic acid, benzoyl chloride, pyridine, p-aminobenzoic acid.
-
Procedure:
-
A mixture of 5-bromoanthranilic acid and benzoyl chloride in pyridine is refluxed to form the intermediate benzoxazinone.
-
The 6-bromobenzoxazinone and p-aminobenzoic acid (0.01 mol) are dissolved in pyridine and refluxed for 6 hours.
-
The excess solvent is distilled off.
-
The resulting mixture is cooled and poured over crushed ice.
-
The solid product is filtered, washed with cold water, and recrystallized from glacial acetic acid.
-
Yield: 75%
-
2. Microwave-Assisted Solvent-Free Synthesis of 2,3-disubstituted-4(3H) quinazolinones
-
Materials: Substituted anthranilic acid, aromatic/heteroaromatic carboxylic acid, and an amine.
-
Procedure:
-
Equimolar amounts of the neat reactants are mixed in a microwave-safe vessel.
-
The mixture is irradiated under microwaves (e.g., 400-500 W). The irradiation time is typically short (a few minutes).
-
The progress of the reaction is monitored by TLC.
-
After completion, the product is isolated. The work-up is often simpler than in conventional methods.
-
This method is environmentally benign as it eliminates the need for a solvent.[3]
-
Mandatory Visualizations
References
Technical Support Center: Overcoming Poor Regioselectivity in Quinazolinone Halogenation
Welcome to the technical support center dedicated to addressing challenges in the regioselective halogenation of quinazolinones. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical guidance to overcome common experimental hurdles. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in quinazolinone halogenation?
A1: The regioselectivity of quinazolinone halogenation is primarily governed by a combination of electronic and steric factors. The inherent electronic properties of the quinazolinone core, the nature and position of substituents on the aromatic rings, the choice of halogenating agent, and the reaction conditions (catalyst, solvent, temperature) all play a crucial role. For instance, in electrophilic aromatic substitution, the electron-richness of the different positions on the quinazolinone scaffold dictates the site of halogenation.[1]
Q2: How do electron-donating and electron-withdrawing groups on the 2-aryl ring affect regioselectivity?
A2: Electron-donating groups (EDGs) on the 2-aryl ring, such as methoxy or methyl groups, generally activate the ortho and para positions, making them more susceptible to electrophilic attack. This often leads to halogenation at these positions. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups deactivate the aryl ring, potentially making C-H activation on the quinazolinone core more favorable, or directing halogenation to the meta position of the aryl ring, although this is less common in directed C-H activation methods.[1]
Q3: What is the role of a directing group in controlling regioselectivity?
A3: In transition-metal-catalyzed C-H activation reactions, a directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond. This directed metalation-deprotonation mechanism allows for highly regioselective functionalization, often at a position that would be disfavored under classical electrophilic substitution conditions. For 2-aryl-4(3H)-quinazolinones, the nitrogen atom of the quinazolinone ring can act as a directing group, favoring ortho-halogenation of the 2-aryl substituent.[2]
Q4: Can poor regioselectivity be improved by changing the halogenating agent?
A4: Yes, the choice of halogenating agent can significantly impact regioselectivity. Different N-halosuccinimides (NCS, NBS, NIS) can exhibit varying selectivities depending on the reaction conditions and substrate.[1] For instance, if one agent provides a mixture of isomers, switching to another may improve the desired regioselectivity.
Q5: Are there metal-free methods to achieve regioselective halogenation of quinazolinones?
A5: Yes, metal-free methods for regioselective halogenation have been developed. These often involve the use of specific halogenating agents, such as trihaloisocyanuric acids, and can proceed with high regioselectivity, particularly for halogenation at specific positions of the quinoline core, which is a related heterocyclic system.[3][4] These methods offer an advantage by avoiding metal contamination in the final product.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Inactive Catalyst | For palladium-catalyzed reactions, ensure the catalyst is not poisoned. Heteroatoms in the substrate can coordinate with the metal center, inhibiting its activity. Consider using a higher catalyst loading or a more robust ligand.[1] |
| Inappropriate Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, be cautious of potential side reactions at higher temperatures.[1] |
| Poor Substrate Solubility | Ensure your quinazolinone starting material is fully dissolved in the chosen solvent. If not, screen alternative solvents to improve solubility. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry, as water can deactivate some catalysts and reagents.[1] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
| Possible Cause | Recommended Action |
| Sub-optimal Reaction Conditions | Regioselectivity can be highly sensitive to the catalyst, solvent, and temperature. Systematically screen different conditions to find the optimal set for your specific substrate.[1] |
| Incorrect Halogenating Agent | Different halogenating agents can exhibit different selectivities. If one agent gives a mixture, try another (e.g., switch from NBS to NIS).[1] |
| Steric Hindrance | Bulky substituents near the target C-H bond may hinder the approach of the catalyst or halogenating agent, leading to halogenation at an alternative site. Consider modifying the substrate or using a less sterically demanding catalyst/reagent. |
Problem 3: Over-halogenation (Di- or Poly-halogenation)
| Possible Cause | Recommended Action |
| Excess Halogenating Agent | Reduce the equivalents of the halogenating agent. Stoichiometric control is crucial to prevent multiple halogenations.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the desired mono-halogenated product is formed.[1] |
Quantitative Data Presentation
Table 1: Palladium-Catalyzed Ortho-Bromination of 2-Aryl-4(3H)-quinazolinones
| Substituent on 2-Aryl Ring | Product | Yield (%) | Regioselectivity (ortho:meta:para) |
| H | 2-(2-Bromophenyl)-4(3H)-quinazolinone | 85 | >99:1:0 |
| 4-Me | 2-(2-Bromo-4-methylphenyl)-4(3H)-quinazolinone | 82 | >99:1:0 |
| 4-OMe | 2-(2-Bromo-4-methoxyphenyl)-4(3H)-quinazolinone | 88 | >99:1:0 |
| 4-Cl | 2-(2-Bromo-4-chlorophenyl)-4(3H)-quinazolinone | 75 | >99:1:0 |
| 4-CF₃ | 2-(2-Bromo-4-(trifluoromethyl)phenyl)-4(3H)-quinazolinone | 68 | >99:1:0 |
| 3-Me | 2-(2-Bromo-3-methylphenyl)-4(3H)-quinazolinone | 79 | >99:1:0 |
Data synthesized from reported literature. Yields are substrate-dependent and reaction conditions may require optimization.
Table 2: Metal-Free C5-Halogenation of 8-Substituted Quinolines (as a model system)
| Substituent at C8 | Halogenating Agent | Product | Yield (%) | Regioselectivity (C5:other) |
| -NHCOMe | TCCA | 5-Chloro-8-acetamidoquinoline | 92 | >99:1 |
| -NHCOMe | TBCA | 5-Bromo-8-acetamidoquinoline | 90 | >99:1 |
| -NHCOPh | TCCA | 5-Chloro-8-benzamidoquinoline | 95 | >99:1 |
| -NHCOPh | TBCA | 5-Bromo-8-benzamidoquinoline | 93 | >99:1 |
| -OMe | TCCA | 5-Chloro-8-methoxyquinoline | 75 | >99:1 |
| -OMe | TBCA | 5-Bromo-8-methoxyquinoline | 78 | >99:1 |
This table presents data on a related quinoline system to illustrate the potential of metal-free methods. TCCA = Trichloroisocyanuric acid, TBCA = Tribromoisocyanuric acid.[3]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Ortho-Bromination of 2-Phenyl-4(3H)-quinazolinone
This protocol is a general guideline based on reported procedures for the ortho-selective C-H bromination of 2-phenyl-4(3H)-quinazolinone.[2]
Materials:
-
2-Phenyl-4(3H)-quinazolinone
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add 2-phenyl-4(3H)-quinazolinone (0.3 mmol, 1.0 equiv), N-Bromosuccinimide (NBS) (0.75 mmol, 2.5 equiv), and Palladium(II) acetate (Pd(OAc)₂) (5 mol%).
-
Purge the vessel with nitrogen gas for 10-15 minutes.
-
Add anhydrous DMF (2 mL) to the vessel via syringe.
-
Heat the reaction mixture to 90°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-brominated product.
Protocol 2: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide (Model Reaction)
This protocol is adapted from a procedure for the metal-free C5-chlorination of an 8-amidoquinoline, which serves as a valuable starting point for developing metal-free halogenations of quinazolinones.[3]
Materials:
-
N-(quinolin-8-yl)acetamide (or a suitable quinazolinone substrate)
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol, 1.0 equiv) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equiv) to the solution in one portion.
-
Continue stirring at room temperature. The reaction is typically complete within 15 minutes to 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity.
Caption: General experimental workflow for Pd-catalyzed halogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed regioselective C–H halogenation of quinazolinones and benzoxazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
preventing diamide side product formation in quinazolinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in quinazolinone synthesis, with a specific focus on preventing the formation of diamide side products.
Frequently Asked Questions (FAQs)
Q1: What is the common diamide side product in quinazolinone synthesis?
A1: The common diamide side product is an N-acylanthranilamide, which is a key intermediate in many quinazolinone synthesis pathways.[1] Instead of undergoing intramolecular cyclization to form the desired quinazolinone, this intermediate can be isolated, especially under sub-optimal reaction conditions.
Q2: What are the primary factors that lead to the formation of the diamide side product instead of the quinazolinone?
A2: The formation of the diamide side product is often influenced by several factors:
-
Reaction Temperature: Insufficient thermal energy can stall the reaction at the diamide intermediate stage, preventing the final cyclization and dehydration steps.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. Some solvents may favor the formation of the diamide intermediate but not the subsequent cyclization.
-
Reaction Time: Inadequate reaction time may not allow for the complete conversion of the diamide intermediate to the quinazolinone.
-
Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete reactions and the accumulation of intermediates.
Q3: Are there specific synthetic routes that are more prone to diamide formation?
A3: Yes, syntheses starting from 2-aminobenzamide and an acylating agent (like an acid anhydride or acyl chloride) proceed via a diamide intermediate and can be susceptible to its accumulation. For instance, the reaction of 2-aminobenzamide with succinic anhydride can selectively yield the diamide under certain conditions.[2] Similarly, methods involving the reaction of ortho-fluorobenzamides with amides also form a diamide intermediate.
Troubleshooting Guides
Issue 1: The major product of my reaction is the diamide intermediate, not the quinazolinone.
Possible Cause 1: Insufficient Reaction Temperature
The cyclization of the diamide intermediate to the quinazolinone is often the most energy-demanding step.
-
Troubleshooting Tip: Increase the reaction temperature. For thermally conducted reactions, consider switching to a higher-boiling solvent. Microwave irradiation can also be an effective technique to achieve the necessary temperature for cyclization. For example, in a microwave-assisted synthesis, increasing the temperature from 110 °C to 180 °C can promote the conversion of the diamide to the quinazolinone.[2]
Possible Cause 2: Inappropriate Solvent
The solvent plays a critical role in both solubilizing the reactants and facilitating the cyclization step.
-
Troubleshooting Tip: If you are isolating the diamide, consider changing the solvent. For instance, in the reaction of 2-aminobenzamide with succinic anhydride, toluene was found to be effective for the formation of the diamide, but the less polar, high-boiling solvent pinane was superior for the subsequent cyclization to the quinazolinone under microwave conditions.[2] In some cases, polar aprotic solvents like DMSO can promote the necessary intramolecular nucleophilic addition for cyclization.
Possible Cause 3: Sub-optimal Reagent Ratio
The stoichiometry of the reactants can influence the reaction rate and completeness.
-
Troubleshooting Tip: To ensure the rapid consumption of the starting 2-aminobenzamide and drive the reaction towards the final product, using an excess of the acylating agent (e.g., anhydride) can be beneficial.[2]
Issue 2: My reaction yields a mixture of the diamide and the quinazolinone.
Possible Cause: Incomplete Cyclization
This issue often arises from a combination of the factors mentioned above.
-
Troubleshooting Tip 1: Increase Reaction Time and/or Temperature. Monitor the reaction progress using TLC or LC-MS. If you observe the presence of the diamide intermediate, increasing the reaction time or temperature can drive the reaction to completion.
-
Troubleshooting Tip 2: Two-Step, One-Pot Protocol. Consider a two-step thermal profile in a one-pot synthesis. For example, an initial lower temperature phase (e.g., 110 °C) can be used for the formation of the diamide, followed by a higher temperature phase (e.g., 180 °C) to facilitate the cyclization.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on Quinazolinone vs. Diamide Formation in Microwave Synthesis
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Product Ratio (Quinazolinone:Diamide) | Yield (%) | Reference |
| 2-Aminobenzamide | Succinic Anhydride | Pinane | 110 | 10 | Diamide only | ~100 (Diamide) | [2] |
| 2-Aminobenzamide | Succinic Anhydride | Pinane | 110 -> 180 | 10 -> 15 | Quinazolinone major | High (Quinazolinone) | [2] |
| 2-Aminobenzamide | Succinic Anhydride | Toluene | 177 | 6 | Diamide major | High (Diamide) | [2] |
| 2-Aminobenzamide | Succinic Anhydride | Pinane | 150 | 10 | Mixture | - | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Oxo-3,4-dihydroquinazolin-2-yl Propanoic Acid with Minimized Diamide Byproduct
This protocol is adapted from a method utilizing a two-step temperature profile to favor the formation of the final quinazolinone product.[2]
Materials:
-
2-Aminobenzamide
-
Succinic anhydride
-
Pinane (solvent)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 2-aminobenzamide (1.0 mmol) and succinic anhydride (2.0 mmol).
-
Add pinane (as per reactor volume recommendations).
-
Step 1 (Diamide Formation): Heat the reaction mixture to 110 °C and maintain for 10 minutes under microwave irradiation.
-
Step 2 (Cyclization): Increase the temperature to 180 °C and maintain for 15 minutes under microwave irradiation.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration and wash with a suitable solvent (e.g., petroleum ether).
-
Purify the product as necessary, for example, by recrystallization.
Visualizations
Caption: Reaction pathway for quinazolinone synthesis highlighting the diamide intermediate.
Caption: Troubleshooting workflow for preventing diamide side product formation.
References
Technical Support Center: Purification of Quinazolinone Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinazolinone isomers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for the most common purification techniques, focusing on the separation of regioisomers, diastereomers, and enantiomers.
General FAQs
Q1: What is the primary challenge in purifying quinazolinone isomers? A1: The fundamental challenge lies in the structural similarity of the isomers.[1] Regioisomers differ only in the position of substituents, leading to very similar polarities and physicochemical properties.[1] Diastereomers have different physical properties but can still be challenging to separate. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral resolving agent or a chiral stationary phase.[2][3]
Q2: Which purification technique should I choose for my quinazolinone isomers? A2: The choice of method depends on the type of isomers and the desired purity and scale.
-
Recrystallization: Often a good first choice for purifying diastereomers or regioisomers if there is a significant difference in their solubility in a particular solvent system.[4][5] It is cost-effective and scalable.[6]
-
Flash Column Chromatography: A versatile technique for separating diastereomers and regioisomers with different polarities on a preparatory scale.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): The preferred method for achieving very high purity (>99%) or for separating isomers with very similar polarities (regioisomers, diastereomers) that are difficult to resolve by flash chromatography.[4]
-
Supercritical Fluid Chromatography (SFC): A powerful tool for chiral separations (enantiomers) and is often faster and uses less toxic solvent than normal-phase HPLC.[7][8][9]
Q3: How can I identify the impurities and isomeric ratio in my sample? A3: A combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column, is crucial for determining the isomeric ratio.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and Mass Spectrometry (MS) are vital for structural confirmation and identifying any process-related impurities or by-products.[11][12][13]
Troubleshooting Guide: Chromatographic Purification
This section addresses common problems encountered during the chromatographic separation of quinazolinone isomers.
Issue 1: Poor or No Separation of Isomers (Co-elution)
This is the most frequent challenge, especially with regioisomers and enantiomers.
Troubleshooting Workflow for Poor Isomer Separation
Caption: A decision tree for troubleshooting poor isomer separation.
Detailed Solutions:
-
For Regioisomers/Diastereomers (Achiral Chromatography):
-
Optimize Mobile Phase (HPLC): The separation of basic compounds like quinazolinones is highly dependent on the pH of the mobile phase.[14] Adjusting the pH can alter the ionization state of the isomers, potentially leading to differential interactions with the stationary phase and improved resolution.[10] A shallower solvent gradient increases the time isomers spend on the column, which can enhance separation.[4]
-
Change Stationary Phase (HPLC): If a standard C18 column fails, try a different stationary phase such as C8, Phenyl-Hexyl, or a polar-embedded phase. These offer different selectivities that may resolve your isomers.[4]
-
Optimize Solvent System (Flash Chromatography): Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol).[4] A system that shows even a small difference in Rf values on TLC can often be optimized for good separation on a column.[4]
-
-
For Enantiomers (Chiral Chromatography - SFC/HPLC):
-
Screen Chiral Stationary Phases (CSPs): This is the most critical factor.[1] There is no universal CSP, so screening a variety of polysaccharide-based columns (e.g., derivatized cellulose or amylose) is essential.[1][9]
-
Vary Mobile Phase Modifier (SFC): In Supercritical Fluid Chromatography (SFC), polar organic solvents (modifiers) like methanol, ethanol, or isopropanol are added to the supercritical CO2 to control analyte interactions.[7] Systematically varying the type and percentage of the modifier can dramatically impact enantioselectivity.[1]
-
Optimize Temperature: Temperature affects the thermodynamics of chiral recognition.[1] Screening temperatures (e.g., 15°C, 25°C, 40°C) is advisable, as lower temperatures often improve resolution.[1]
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Q: My quinazolinone isomer peaks are tailing badly in reverse-phase HPLC. What can I do? A: Peak tailing for basic compounds like quinazolinones is often caused by strong secondary interactions with acidic residual silanol groups on silica-based columns.[10]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-3.5 protonates the basic nitrogen groups on the quinazolinone and suppresses silanol ionization, minimizing these unwanted interactions and improving peak shape.[10]
-
Use an End-Capped Column: Modern columns are often "end-capped" to block most residual silanol groups.[10] Columns specifically designed for analyzing basic compounds are also highly effective.[10]
-
Reduce Sample Overload: Injecting too high a concentration can saturate the stationary phase.[10] Dilute your sample and re-inject to see if the peak shape improves.[10]
Table 1: Troubleshooting Guide for Chromatographic Parameters
| Parameter Adjustment | Potential Observation | Rationale for Isomer Separation |
| (RP-HPLC) Decrease mobile phase pH (e.g., to 3.0) | Improved peak shape, possible change in retention time and selectivity. | Suppresses silanol interactions for basic quinazolinones, altering retention characteristics which may resolve isomers.[10] |
| (RP-HPLC/Flash) Use a shallower solvent gradient | Increased run time, but better resolution between closely eluting peaks. | Maximizes the differential migration of isomers along the column, allowing more time for separation to occur.[4] |
| (Chiral SFC/HPLC) Change chiral stationary phase (CSP) | Significant change in selectivity; no separation may become baseline separation. | Provides a completely different chiral environment for the enantiomers to interact with, which is the primary driver of separation.[1] |
| (Chiral SFC) Change modifier (e.g., Methanol to Isopropanol) | Altered retention times and enantioselectivity. | The modifier competes with the analytes for interaction sites on the CSP; changing its structure and polarity alters the chiral recognition mechanism.[1][7] |
| (Chiral SFC/HPLC) Lower the column temperature | Increased retention and often improved resolution. | Enhances the stability of the transient diastereomeric complexes formed between the analytes and the CSP, leading to better enantioselectivity.[1] |
Troubleshooting Guide: Recrystallization
Q: I'm trying to separate diastereomers by recrystallization, but nothing is crashing out of solution. A: This is a common issue that usually relates to solubility.
-
Too much solvent was used: The solution is not supersaturated upon cooling. Try reheating the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4][6]
-
Cool further: Placing the solution in an ice bath can further decrease solubility and promote crystallization.[4]
Q: An oil is forming instead of crystals. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point.[15]
-
Reheat and add more solvent: Reheat the solution to dissolve the oil, then add more of the "good" solvent to decrease the saturation point.
-
Use a two-solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent where it is very soluble.[4] Then, add a "poor" miscible solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy.[4] Allow this to cool slowly.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer/Regioisomer Separation
-
Stationary Phase: Use standard silica gel (e.g., 230-400 mesh).[4]
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) where the isomers have a clear difference in Rf values.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a protective layer of sand on top.[4]
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of solvent (ideally the eluent). Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start with the least polar solvent composition determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified isomers.
-
Solvent Removal: Combine the pure fractions for each isomer and remove the solvent using a rotary evaporator.[4]
Protocol 2: Chiral SFC Method Development for Enantiomer Separation
This protocol outlines a screening approach to find conditions for separating quinazolinone enantiomers.
Chiral Method Development Workflow
Caption: A typical workflow for chiral SFC method development.
-
System: Use an analytical SFC system equipped with column and solvent switching valves.[7]
-
Column Screening: Screen a set of 4-6 chiral stationary phases (CSPs) with diverse selectivities (e.g., columns based on amylose and cellulose derivatives).[9]
-
Modifier Screening: For each column, test a set of 3-4 common modifiers (e.g., methanol, ethanol, isopropanol) at two or three different isocratic concentrations (e.g., 10%, 20%, 40%).[7]
-
Analysis: Inject the racemic quinazolinone mixture under each condition and monitor the chromatogram. Look for any sign of peak splitting or separation.
-
Optimization: Select the column/modifier combination that provides the best initial separation ("hit"). Optimize this method by fine-tuning the modifier percentage, column temperature, and backpressure to maximize resolution.[1]
-
Scale-Up: Once an optimized analytical method is established, it can be scaled up to a preparative SFC system for bulk purification.
Protocol 3: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility profile for purification.[4]
-
Select Solvents: Choose a pair of miscible solvents. In one ("good" solvent), the compound should be soluble, and in the other ("poor" solvent), it should be insoluble.[4]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot "good" solvent required to fully dissolve it.[4][6]
-
Add "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (the saturation point).[4] If too much is added, clarify with a few drops of the hot "good" solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[4]
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent or a cold mixture of the two solvents.[6]
-
Drying: Dry the crystals to remove residual solvent.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. selvita.com [selvita.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Troubleshooting Compound Precipitation in Aqueous Assay Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of compound precipitation in aqueous assay buffers.
Frequently Asked questions (FAQs)
Q1: Why is my compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?
A1: This is a frequent observation in biological assays and is often due to a phenomenon known as "solvent shock".[1] Many organic compounds are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but have limited solubility in aqueous solutions.[2] When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, the solvent polarity changes dramatically. This can cause the local concentration of the compound to exceed its solubility limit in the new environment, leading to precipitation.[1][3]
Other contributing factors include:
-
High Final Concentration: The intended final concentration of your compound may simply be higher than its maximum solubility in the assay buffer.[3]
-
Temperature Effects: A shift in temperature, for instance from room temperature to 37°C in an incubator, can alter the solubility of your compound.[3][4]
-
Buffer Composition: The pH, ionic strength, and specific components of your buffer can significantly influence the solubility of your compound.[5][6]
Q2: My DMSO stock solution is clear. Why does precipitation still occur upon dilution?
A2: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The key issue is the drastic change in solvent properties upon dilution.[2] The solubility of a compound can be orders of magnitude lower in an aqueous buffer compared to pure DMSO. The "solvent shock" effect is the primary reason for this precipitation, even when starting with a visually clear stock solution.[1]
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[2] While some robust assays or enzymes might tolerate higher concentrations (up to 10%), it's crucial to determine the specific tolerance of your system.[7] High concentrations of DMSO can not only increase the risk of compound precipitation for certain molecules but may also introduce artifacts or have direct inhibitory or toxic effects on the biological target (e.g., enzymes or cells).[2][7] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[2]
Q4: How does the pH of the assay buffer affect compound solubility?
A4: The pH of the buffer is a critical factor for ionizable compounds.[8][9]
-
Acidic Compounds: Solubility generally increases as the pH of the solution rises above the compound's pKa.[8][10]
-
Basic Compounds: Solubility typically increases as the pH of the solution falls below the compound's pKa.
For compounds with basic anions, increasing the acidity (lowering the pH) of the buffer can lead to protonation of the anion, which can dramatically increase the solubility of the salt.[9][10] Therefore, optimizing the buffer pH is a key step in troubleshooting precipitation.[5]
Q5: Can other components in my assay buffer, like salts or proteins, cause precipitation?
A5: Absolutely. Buffer components can significantly impact compound solubility.[1]
-
Salts: High ionic strength can either increase or decrease solubility (the "salting-in" or "salting-out" effect).[5] The type of salt can also play a role.
-
Proteins: Proteins, such as albumin present in serum, can sometimes bind to and solubilize hydrophobic compounds.[1] However, in other cases, compounds may interact with and precipitate proteins in the assay medium.
-
Other Additives: Other buffer components can also interact with your test compound, leading to insolubility.[1]
Troubleshooting Guide
If you are observing compound precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Observation: Immediate precipitation upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| Solvent Shock | - Add the DMSO stock to the buffer dropwise while gently vortexing or stirring.[3]- Perform a serial or stepwise dilution of the compound in the assay buffer.[1][3]- Pre-warm the aqueous buffer to the final assay temperature (e.g., 37°C) before adding the compound.[3] |
| Concentration Exceeds Solubility | - Decrease the final concentration of the compound in the assay.[3]- Perform a solubility test to determine the maximum soluble concentration of your compound in the specific assay buffer.[2] |
| Improper Stock Solution | - Before use, visually inspect your stock solution. If crystals are present, gently warm (e.g., 37°C water bath) and vortex until fully dissolved.[1] |
Observation: Precipitation occurs over time during incubation.
| Potential Cause | Recommended Solution |
| Temperature Shift | - Ensure all solutions are pre-warmed to the incubation temperature before mixing.[3]- Maintain a stable incubator temperature throughout the experiment.[3] |
| pH Shift | - Ensure your buffer system is robust enough to maintain the target pH throughout the experiment, especially in CO2 incubators (consider using HEPES).[3] |
| Compound Instability | - Test the stability of your compound in the assay buffer over the duration of the experiment. |
| Interaction with Media Components | - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[3] |
Observation: Precipitation after freeze-thaw cycles of the stock solution.
| Potential Cause | Recommended Solution |
| Poor Solubility at Low Temperatures | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] |
| Water Absorption by DMSO | - Store DMSO stock solutions in a desiccator to prevent water absorption, which can reduce compound solubility. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol helps determine the kinetic solubility limit of a compound in a specific buffer.[2][6]
1. Preparation of Compound Dilution Plate (in DMSO):
- Prepare a top concentration of your compound in 100% DMSO (e.g., 10 mM).
- In a 96-well plate, perform a serial dilution (e.g., 2-fold) of the compound stock in 100% DMSO. For instance, add 20 µL of DMSO to columns 2-12. Pipette 40 µL of the 10 mM stock into column 1. Transfer 20 µL from column 1 to 2, mix, and continue the serial transfer.[2]
2. Preparation of Assay Plate:
- Add 98 µL of your chosen aqueous assay buffer to the wells of a new 96-well plate.[2]
3. Initiation of Precipitation:
- Using a multichannel pipette, transfer 2 µL from the compound dilution plate to the corresponding wells of the assay plate. This creates a 1:50 dilution.[2]
- Mix immediately by gentle tapping or orbital shaking for 30 seconds.[2]
4. Incubation:
- Incubate the plate at room temperature for 1-2 hours, protected from light.[2]
5. Measurement:
- Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[2][11]
6. Data Analysis:
- Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO control) is considered the kinetic solubility limit.[2]
Protocol 2: Differentiating Substrate vs. Product Precipitation
This protocol is useful in enzymatic assays to determine if the observed precipitation is from the substrate or the product.[12]
1. Setup Control Reactions:
- Control without Enzyme: Prepare a reaction mixture containing the substrate and buffer, but omit the enzyme.
- Control without Substrate: Prepare a reaction mixture with the enzyme in the buffer, but do not add the substrate. This serves as a baseline.
- Full Reaction: Prepare the complete reaction mixture with enzyme, substrate, and buffer.
2. Incubation and Observation:
- Incubate all mixtures under the standard assay conditions.
- Visually inspect for precipitation or turbidity. For a quantitative measure, read the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) in a plate reader.[12]
3. Interpretation:
- If precipitation occurs in the "Control without Enzyme," the substrate is likely the cause.[12]
- If precipitation only occurs in the "Full Reaction," it is likely due to the product of the enzymatic reaction.
Visual Guides
Caption: A logical workflow for troubleshooting compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Seeding Density for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell seeding density for accurate and reproducible cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so crucial for cytotoxicity assays?
A1: Optimizing cell seeding density is critical to ensure that the assay results accurately reflect the cytotoxic effect of a compound. Seeding too few cells can lead to a weak signal and high variability, while seeding too many cells can result in nutrient depletion, changes in cell metabolism, and contact inhibition of growth, all of which can mask the true cytotoxic effect of a substance.[1][2][3] The goal is to have cells in the exponential growth phase during the experiment.[4]
Q2: What is the ideal cell confluency for adding a cytotoxic agent?
A2: The ideal confluency for adding a cytotoxic agent is when the cells are in their logarithmic (exponential) growth phase, typically around 70-80% confluency for adherent cells.[4][5] This ensures that the cells are healthy, actively proliferating, and have enough space to grow during the treatment period.[6] Treating over-confluent cells can decrease their sensitivity to the drug.[2][6]
Q3: How does the optimal seeding density differ between adherent and suspension cells?
A3: Adherent cells require a surface to grow on and are limited by the surface area of the culture vessel. Their seeding density is chosen to avoid reaching 100% confluency before the end of the assay.[7][8] Suspension cells grow floating in the media and are not limited by surface area, so they can often be seeded at higher densities.[7][9]
Q4: What are the general recommended seeding density ranges for a 96-well plate?
A4: The optimal seeding density is highly dependent on the specific cell line's growth rate and the assay duration.[7][10] However, a general starting range for many cell lines in a 96-well plate is between 1,000 and 100,000 cells per well.[7][11] It is always recommended to perform a preliminary experiment to determine the ideal density for your specific conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. | [12] |
| Low absorbance/fluorescence signal | Low cell density. | Repeat the experiment with a higher cell seeding density. It's essential to determine the optimal cell count for your specific assay. | [13] |
| High background signal in control wells | High cell density leading to high spontaneous cell death or media components interfering with the assay. | Repeat the experiment with a lower cell seeding density. Test media components for interference and consider using a different medium formulation if necessary. | [12][13] |
| Cells reach over-confluency before the end of the assay | Initial seeding density was too high for the assay duration. | Reduce the initial seeding density. The number of cells seeded should be inversely proportional to the incubation time. | [14] |
| Inconsistent IC50 values between experiments | Variations in cell passage number or health, different incubation times, or inconsistent seeding density. | Use cells within a consistent and low passage number range. Standardize the incubation time and cell seeding density for all experiments. | [12] |
Experimental Protocols
Protocol: Determining Optimal Cell Seeding Density for an MTT Assay
This protocol outlines the steps to determine the optimal number of cells to seed for a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom microplates
-
MTT reagent
-
Detergent reagent (e.g., SDS or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
For suspension cells, collect cells by centrifugation.
-
Resuspend the cell pellet in complete culture medium and perform a cell count to determine the cell concentration and viability. Ensure cell viability is above 90%.[15]
-
-
Cell Seeding:
-
Prepare a serial dilution of the cell suspension in a 96-well plate to achieve a range of cell densities (e.g., from 1,000 to 100,000 cells/well).[11]
-
Plate 100 µL of each cell dilution in triplicate.
-
Include a blank control with 100 µL of medium only.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired assay duration (e.g., 24, 48, or 72 hours). The incubation time should reflect the planned duration of your cytotoxicity experiment.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Subtract the average absorbance of the blank wells from the absorbance of the cell-containing wells.
-
Plot the absorbance values against the number of cells seeded.
-
The optimal seeding density will be in the linear portion of the curve, typically yielding an absorbance value between 0.75 and 1.25.[6][11] This range ensures that the signal is strong enough for detection while avoiding signal saturation.
-
Data Presentation
Table 1: Recommended Starting Seeding Densities for a 96-well Plate
| Cell Type | Seeding Density (cells/mL) | Notes | Citation |
| Adherent Cells (Solid Tumors) | 1 x 10⁴ to 1.5 x 10⁵ | Density should be optimized to avoid over-confluency by the end of the experiment. | [7][15] |
| Suspension Cells (Leukemic) | 0.5 - 1.0 x 10⁵ | Can be seeded at higher densities due to not being limited by surface area. | [7][15] |
| Primary Leukemic Samples | 1 x 10⁶ | These cells do not divide, so a higher initial density is required. | [15] |
Table 2: Example Seeding Densities for Specific Cell Lines (96-well plate)
| Cell Line | Seeding Density (cells/well) | Assay Duration | Citation |
| MCF 10A | 500 - 1,500 | 48 hours | [16] |
| MCF 10A | 2,000 | Not specified | [16] |
| Hepa1-6 | 5,000 | 24, 48, 72 hours | [3][17] |
| Various Prostate Cancer Lines | Varies (cell-specific) | 72 hours | [18] |
Visualizations
Caption: Workflow for determining the optimal cell seeding density.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. helix.dnares.in [helix.dnares.in]
- 4. m.youtube.com [m.youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Noise in Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their cell-based assays. High background can obscure true signals, leading to a poor signal-to-noise ratio and unreliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in cell-based assays?
A2: High background noise can originate from multiple sources, which can be broadly categorized as:
-
Assay Reagents: This includes non-specific binding of antibodies, contaminated buffers, and inherent signals from detection substrates.[1][2]
-
Cellular and Media Components: Autofluorescence is a significant contributor, arising from endogenous cellular molecules like NADH and flavins, as well as from components in the culture media such as phenol red, serum, and riboflavin.[2][3][4][5] Dead cells can also non-specifically bind reagents and increase autofluorescence.[6]
-
Compound Interference: The experimental compounds themselves may be autofluorescent or could interfere with the reporter enzyme system.[2][7]
-
Plasticware and Vessels: Standard plastic-bottom dishes and microplates can exhibit significant autofluorescence.[4][7]
-
Instrument and Detection Parameters: Background can also be introduced by the instrument setup, such as light from the excitation source, camera noise, and suboptimal settings for gain and exposure time.[7][8]
Q2: How can I determine the source of the high background in my assay?
A2: A systematic approach with proper controls is crucial for pinpointing the source of high background. Key controls include:
-
Unstained/No-Antibody Control: This helps to identify the level of intrinsic autofluorescence from the cells and media.
-
No-Cell Control: Wells containing only media and assay reagents can reveal background contributions from the media and non-specific binding to the plate.
-
Vehicle Control: This control, containing the solvent used to dissolve the test compound, helps to assess any effect of the vehicle on the assay signal.
-
Secondary Antibody Only Control: This is essential in immunofluorescence-based assays to check for non-specific binding of the secondary antibody.[9]
By comparing the signals from these controls, you can systematically identify the primary source of the background noise.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your cell-based assays.
Issue 1: High Background in Fluorescence Assays
High background in fluorescence-based assays is a common problem that can significantly reduce the assay window and sensitivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence from Media | - Use phenol red-free media, as phenol red is a major source of autofluorescence.[3][8] - Reduce the serum concentration in the media to the minimum required for cell health, as serum is also autofluorescent.[3][6] - Consider using specialized low-autofluorescence media, such as FluoroBrite™ DMEM.[3][7] - For fixed-cell assays or short-term measurements, switch to a buffered saline solution like PBS.[3][7] |
| Autofluorescence from Cells | - If possible, switch to red-shifted fluorescent dyes (emission >570 nm), as cellular autofluorescence is most prominent in the blue to green spectrum.[3][4][8] - Use a viability dye to gate out dead cells during analysis, as they can contribute significantly to autofluorescence.[4][6] |
| Non-specific Antibody Binding | - Titrate primary and secondary antibody concentrations to determine the optimal dilution that maximizes signal while minimizing background.[7][10] - Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies.[7][11] Adding a mild detergent like Tween-20 to the wash buffer can also help.[1][11] - Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[1][11][12] |
| Plasticware Autofluorescence | - Switch from standard plastic-bottom plates to glass-bottom or quartz-bottom plates, which have lower autofluorescence.[7][8] - For fluorescence assays, use black-walled microplates to reduce well-to-well crosstalk and background.[8] |
| Instrument Settings | - For adherent cells, use a plate reader with bottom-reading capabilities to avoid exciting and detecting fluorescence from the supernatant.[3][8] - Optimize the gain setting on your instrument. High gain amplifies both signal and noise, so find a balance that provides a good dynamic range.[8] |
Issue 2: High Background in Luminescence Assays
While generally having a lower background than fluorescence assays, luminescence assays can still suffer from high background noise.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | - Prepare all buffers and reagents fresh using high-purity water and reagents to avoid contamination that can lead to non-specific signal.[1][12] |
| Substrate Instability | - Ensure the luciferase substrate is prepared and used according to the manufacturer's instructions, as some substrates can have a higher intrinsic background or degrade over time. |
| Incomplete Cell Lysis | - In assays requiring cell lysis, ensure that the lysis is complete to allow for the release of the reporter enzyme. Incomplete lysis can lead to variable and high background readings. |
| Instrument Settings | - Optimize the read time (integration time) on the luminometer. A longer read time may be necessary for low signals to improve the signal-to-noise ratio.[2] |
| Compound Interference | - Test for compound interference by running a control with the compound and the luciferase enzyme without cells. Some compounds can directly inhibit or activate the luciferase enzyme. |
Quantitative Data Summary
The choice of media components can have a significant impact on the signal-to-blank (S/B) ratio in fluorescence assays. The following table summarizes the effect of phenol red and fetal bovine serum (FBS) on the S/B ratio.
| Media Condition | Relative Signal-to-Blank (S/B) Ratio |
| Medium without Phenol Red or FBS | 100% |
| Medium with 5% FBS | Decreased S/B Ratio[3] |
| Medium with Phenol Red | Substantially Decreased S/B Ratio[3] |
| Medium with Phenol Red and >5% FBS | Further Decreased S/B Ratio[3] |
Note: The exact decrease in S/B ratio can vary depending on the cell type, fluorophore, and instrument used.
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for Immunofluorescence
This protocol provides a general framework for titrating primary and secondary antibody concentrations to achieve an optimal signal-to-noise ratio.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom microplate at a pre-optimized density and incubate for 24 hours to allow for attachment.[2]
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize if the target antigen is intracellular (e.g., with 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific binding sites by incubating the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Titration: Prepare a serial dilution of the primary antibody in blocking buffer. A typical starting range is 1:100 to 1:2000. Incubate the cells with the different dilutions of the primary antibody overnight at 4°C. Include a "no primary antibody" control.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Titration: Prepare a serial dilution of the fluorescently labeled secondary antibody in blocking buffer. A typical starting range is 1:500 to 1:5000. Incubate the cells with the different dilutions of the secondary antibody for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or plate reader. Analyze the signal intensity and background for each antibody concentration to determine the optimal dilutions that provide the highest signal-to-noise ratio.
Visualizations
Caption: A logical workflow for troubleshooting high background noise in cell-based assays.
Caption: Diagram illustrating the components of the measured signal in a typical fluorescence-based assay.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. selectscience.net [selectscience.net]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. news-medical.net [news-medical.net]
- 11. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 12. arp1.com [arp1.com]
Validation & Comparative
A Comparative Guide to the Therapeutic Target Validation of 6-(Trifluoromethyl)quinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 6-(Trifluoromethyl)quinazolin-4(1H)-one as a potential therapeutic target. While direct experimental data for this specific molecule is limited in publicly available literature, the quinazolinone scaffold is a well-established pharmacophore in oncology. This document outlines a proposed validation strategy by comparing its potential with established therapeutic targets of structurally related quinazolinone derivatives, namely the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).
Introduction to this compound
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. The substitution at the 6-position of the quinazolinone ring has been shown to be critical for biological activity. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and target binding affinity. This guide explores the potential of this compound as an inhibitor of EGFR and PARP, two key targets in cancer therapy where quinazolinone-based inhibitors have shown significant promise.
Comparative Analysis of Potential Therapeutic Targets
The validation of this compound necessitates a direct comparison of its inhibitory activity against known targets of the quinazolinone scaffold. Below are comparative data for established quinazolinone-based inhibitors of EGFR and PARP.
Table 1: Comparative Inhibitory Activity of Quinazolinone-Based EGFR Inhibitors
| Compound/Drug | 6-Position Substituent | EGFR IC₅₀ (nM) | Cell Line | Reference |
| Gefitinib | Methoxy, Chloro | 23-79 | Various | [1] |
| Erlotinib | None (Anilino at C4) | 80 | Various | [1] |
| Lapatinib | Furanyl | - | BT474 (IC₅₀ = 0.064 µM) | [2] |
| Compound 6c | Nitro | 13.1 | - | [2] |
| Compound 6d | Nitro | 49.7 | - | [2] |
| Compound 9e | Nitro | 26.7 | - | [2] |
| Compound 9f | Nitro | 18.5 | - | [2] |
| Compound 6d (Sonousi et al.) | - | 69 | NCI-H460 (GI₅₀ = 789 nM) | [3] |
Table 2: Comparative Inhibitory Activity of Quinazolinone-Based PARP-1 Inhibitors
| Compound/Drug | PARP-1 IC₅₀ (nM) | Cell Line | Reference |
| Olaparib (Phthalazinone core) | 27.89 | - | [4] |
| Niraparib | - | - | [5] |
| Compound 12c | 30.38 | MCF-7 | [4] |
| Compound 4 (Guleria et al.) | Docking Score -10.343 | - | [5] |
| Compound B1 | 63.81 | MDA-MB-231 | [6] |
| Compound 36 | 0.94 | - | [7] |
Proposed Experimental Validation of this compound
To validate this compound as a therapeutic target, a series of biochemical and cell-based assays should be performed. The following protocols provide a detailed methodology for assessing its potential as an EGFR and/or PARP inhibitor.
Experimental Protocols
1. Biochemical Kinase Assay for EGFR Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified EGFR kinase.
-
Methodology: A continuous-read kinase assay can be employed.[8]
-
Reagent Preparation: Prepare 10X stocks of recombinant human EGFR (wild-type and mutant forms, e.g., T790M/L858R), ATP, and a suitable peptide substrate (e.g., Y12-Sox) in 1X kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Compound Dilution: Prepare serial dilutions of this compound in 50% DMSO.
-
Pre-incubation: In a 384-well plate, pre-incubate 5 µL of each enzyme dilution with 0.5 µL of the compound dilutions or DMSO control for 30 minutes at 27°C.
-
Reaction Initiation: Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Data Acquisition: Monitor the reaction kinetics in a plate reader (λex360/λem485) every 71 seconds for 30-120 minutes.
-
Data Analysis: Determine the initial velocity from the linear phase of the reaction progress curves. Plot the initial velocity against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
2. Cell-Based Assay for PARP Inhibition
-
Objective: To assess the ability of this compound to inhibit PARP activity in a cellular context.
-
Methodology: A colorimetric assay measuring the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins can be used.
-
Cell Culture: Culture a relevant cancer cell line (e.g., with BRCA mutations) in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined time.
-
Induce DNA Damage: Induce DNA damage using a DNA-damaging agent (e.g., H₂O₂).
-
Cell Lysis: Lyse the cells to release nuclear proteins.
-
PARP Reaction: Add the cell lysates to a 96-well plate coated with histones and biotinylated NAD⁺ to allow the PARP reaction to proceed.
-
Detection: Add streptavidin-HRP and a colorimetric substrate. Measure the absorbance using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percentage of PARP inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
3. In Vivo Xenograft Model for Antitumor Efficacy
-
Objective: To evaluate the in vivo antitumor activity of this compound.
-
Methodology: A human tumor xenograft model in immunocompromised mice is recommended.[9]
-
Cell Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., NCI-H1975 for EGFR-mutant lung cancer) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound orally or via intraperitoneal injection at various doses daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy.
-
Visualizing the Molecular Landscape
Signaling Pathways and Experimental Workflows
To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow for the validation of this compound.
References
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 5. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of various quinazolinone derivatives, supported by experimental data from recent studies. The information is presented to facilitate objective comparisons and aid in the development of novel therapeutic agents.
Data Presentation: A Quantitative Comparison
The biological activities of representative quinazolinone derivatives are summarized in the tables below, providing a quantitative basis for comparison.
Anticancer Activity
The cytotoxic effects of quinazolinone derivatives have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 24 | MCF-7 | 0.01 ± 0.0061 | [1] |
| A549 | 0.02 ± 0.091 | [1] | |
| Colo-205 | 0.16 ± 0.069 | [1] | |
| Compound 23 | PC-3 | 0.016 | [1] |
| A549 | 0.19 | [1] | |
| MCF-7 | 0.08 | [1] | |
| Compound 58 | HepG-2 | 3.74 ± 0.14 | [1] |
| HCT116 | 5.00 ± 0.20 | [1] | |
| MCF-7 | 6.77 ± 0.27 | [1] | |
| Compound 47 | HepG-2 | 1.5 | [1] |
| HCT116 | 9.43 | [1] | |
| MCF-7 | 5.4 | [1] | |
| Compound 4 | Caco-2 | 23.31 ± 0.09 | [2] |
| HepG2 | 53.29 ± 0.25 | [2] | |
| MCF-7 | 72.22 ± 0.14 | [2] | |
| Compound 9 | HepG2 | 171.4 ± 0.12 | [2] |
| MCF-7 | 96.58 ± 0.17 | [2] | |
| Caco-2 | 73.87 ± 0.13 | [2] | |
| Compound 101 | MCF-7 | 0.34 | [3] |
| Burkitt lymphoma CA46 | 1.0 | [3] | |
| L1210 leukemia | 5.8 | [3] | |
| Compound 5a | HCT-116 | 4.87 | [4] |
| Compound 10f | MCF-7 | 16.30 | [4] |
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant potential in combating microbial infections. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3a | Staphylococcus aureus | 25.6 ± 0.5 | [5] |
| Bacillus subtilis | 24.3 ± 0.4 | [5] | |
| Pseudomonas aeruginosa | 30.1 ± 0.6 | [5] | |
| Escherichia coli | 25.1 ± 0.5 | [5] | |
| Aspergillus fumigatus | 18.3 ± 0.6 | [5] | |
| Saccharomyces cerevisiae | 23.1 ± 0.4 | [5] | |
| Candida albicans | 26.1 ± 0.5 | [5] | |
| Compound 4a | E. coli | 4 | [6] |
| S. aureus | 4 | [6] | |
| B. subtilis | 4 | [6] | |
| S. typhimurium | 8 | [6] | |
| C. albicans | 2 | [6] | |
| M. phaseolina | 8 | [6] | |
| Compound 4b | Bacterial Strains | 8 | [6] |
| Fungal Strains | 16-128 | [6] | |
| Compound 5a | Microbial Strains | 1-16 | [6] |
| Compound 27 | S. aureus strains | ≤0.5 | [7] |
| Nitrile (15) | S. aureus ATCC 29213 | 0.03 | [7] |
| Alkynyl (16) | S. aureus ATCC 29213 | 0.003 | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage inhibition of edema indicates the compound's efficacy in reducing inflammation.
| Compound/Derivative | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference |
| Compound 1 | 200 | 4 | 96.31 | [8] |
| Compound 2 | 200 | 4 | 72.08 | [8] |
| Compound 3 | 200 | 4 | 99.69 | [8] |
| Indomethacin (Standard) | 10 | 4 | 57.66 | [8] |
| Asparacosin A | 20 | 3 | Significant | [9] |
| 40 | 3 | Significant | [9] | |
| Crude Daphne oleoides extract | 250 | 5 | 23.2 | [10] |
| Detoxified Daphne oleoides extract | 250 | 5 | 39.5 | [10] |
| Indomethacin (Standard) | 10 | 5 | 69.1 | [10] |
Anticonvulsant Activity
The anticonvulsant properties of quinazolinone derivatives are primarily evaluated using the maximal electroshock (MES) test, which helps identify compounds effective against generalized tonic-clonic seizures. Key parameters include the median effective dose (ED50) and the protective index (PI), which is a measure of the margin of safety.
| Compound/Derivative | ED50 (mg/kg) (MES Test) | Protective Index (PI) | Reference |
| Compound 6o | 88.02 | > 25.5 | [11] |
| Compound 6q | 94.6 | > 26.0 | [11] |
| Compound 5b | 152 | - | [12] |
| Compound 5c | 165 | - | [12] |
| Compound 5d | 140 | - | [12] |
| Methaqualone (Reference) | 200 | - | [12] |
| Valproate (Reference) | 300 | - | [12] |
| Compound 5f | 28.90 | - | [13] |
| Compound 5b | 47.38 | - | [13] |
| Compound 5c | 56.40 | - | [13] |
| Compound 14 | 49.6 | - | [14] |
| Compound 5 | 48.0 | - | [14] |
| Compound 33 | 27.4 | > 7.3 | [14] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the quinazolinone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[18][19]
-
Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.[20]
-
Well Preparation: Aseptically punch wells of 6 to 8 mm in diameter into the agar plate using a sterile cork borer.[19][21]
-
Compound Application: Add a defined volume (e.g., 20-100 µL) of the quinazolinone derivative solution at a known concentration into each well.[19] A negative control (solvent) and a positive control (standard antibiotic) should also be included.[22]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[21][22]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[23][24]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.[25]
-
Compound Administration: Administer the quinazolinone derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the test animals, typically via oral or intraperitoneal injection, 30 to 60 minutes before inducing inflammation.[23][26] A control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal to induce localized edema.[23][26]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23] The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw edema volume in the control group and Vt is the average paw edema volume in the treated group.[10]
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a standard preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[27][28]
-
Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g).[27]
-
Compound Administration: Administer the test quinazolinone derivative or a standard anticonvulsant drug (e.g., phenytoin) to the animals at various doses. A control group receives the vehicle. The test is conducted at the time of the compound's peak effect.[27]
-
Application of Electrical Stimulus: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) through corneal electrodes.[27][28]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint indicating protection.[27][28]
-
Data Analysis: Determine the number of animals protected in each group and calculate the percentage of protection. The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is then calculated. The neurotoxicity is often assessed using the rotarod test to determine the TD50 (median toxic dose), and the protective index (PI = TD50/ED50) is calculated to evaluate the compound's margin of safety.[12]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by anticancer quinazolinone derivatives and a generalized experimental workflow for biological activity screening.
Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.
Caption: General experimental workflow for biological activity screening.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. botanyjournals.com [botanyjournals.com]
- 22. hereditybio.in [hereditybio.in]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. researchgate.net [researchgate.net]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. benchchem.com [benchchem.com]
- 28. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
6-(Trifluoromethyl)quinazolin-4(1H)-one vs other EGFR inhibitors
A Comparative Guide to Quinazoline-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3][4] The quinazoline core has emerged as a highly favorable scaffold for the development of potent EGFR inhibitors due to its high affinity for the ATP-binding site of the EGFR kinase domain.[5][6][7]
While 6-(Trifluoromethyl)quinazolin-4(1H)-one represents a basic quinazoline structure, the most clinically successful inhibitors are 4-anilinoquinazoline derivatives. These include first-generation inhibitors like Gefitinib and Erlotinib, second-generation inhibitors such as Lapatinib, and third-generation compounds like Osimertinib. This guide provides a comparative analysis of these key inhibitors, supported by experimental data and detailed methodologies relevant to their evaluation.
Comparative Performance of EGFR Inhibitors
The efficacy of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency. The following tables summarize the biochemical and cellular inhibitory activities of prominent quinazoline-based EGFR inhibitors against wild-type (WT) EGFR and common oncogenic mutants.
Table 1: Biochemical IC50 Values of EGFR Inhibitors against Purified Kinase Domains
| Compound | Inhibitor Generation | EGFR (WT) IC50 | EGFR (L858R/T790M) IC50 | HER2 (ErbB2) IC50 | Source(s) |
| Gefitinib | First | 26-57 nM | > 1 µM | > 10 µM | [8] |
| Erlotinib | First | 2 nM | > 1 µM | 1.89 µM | [9] |
| Lapatinib | Second (Dual) | 10.8 nM | Not specific | 9.2-9.8 nM | [10][11] |
| Osimertinib | Third | ~494 nM | 11.44 nM | Not specific | [12] |
Note: IC50 values can vary between experiments based on assay conditions (e.g., ATP concentration).
Table 2: Cellular IC50 Values for Antiproliferative Activity in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Erlotinib IC50 | Lapatinib IC50 | Osimertinib IC50 | Source(s) |
| PC-9 | Exon 19 deletion | 77.26 nM | 5.6 nM | ~100-200 nM | 15.9 nM | [13][14] |
| H3255 | L858R | 3 nM | 18.7 nM | Not Available | 8.6 nM | [14][15] |
| H1975 | L858R, T790M | > 10 µM | > 10 µM | > 2 µM | 6.7 nM | [14] |
| A549 | EGFR Wild-Type | ~21.17 µM | 5.3 µM | ~1-18 µM | 7,130 nM | [5][14][16] |
Visualizing EGFR Signaling and Inhibition
EGFR activation triggers multiple downstream signaling cascades critical for cell growth and survival. Tyrosine kinase inhibitors (TKIs) block this process at the source by preventing receptor autophosphorylation.
Caption: EGFR signaling pathways and the point of TKI intervention.
Key Experimental Methodologies
The evaluation of novel EGFR inhibitors relies on a standardized set of biochemical and cell-based assays.
Biochemical EGFR Kinase Assay Protocol
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
-
Objective: To determine the IC50 of an inhibitor against purified EGFR kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (ADP-Glo™) assay is used to quantify the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain.[17][18][19] The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline (based on ADP-Glo™ Assay):
-
Reagent Preparation: Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT).[19] Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add purified recombinant EGFR enzyme (e.g., 5 nM) and the peptide substrate.[17] Add the test inhibitor across a range of concentrations.
-
Initiation: Start the reaction by adding an ATP solution (concentration near the Km,app, e.g., 15-50 µM).[17] Incubate at 30°C for a defined period (e.g., 60 minutes).[19]
-
ATP Depletion: Terminate the kinase reaction and deplete unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[19]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[19]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Viability (MTT) Assay Protocol
This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.
-
Objective: To determine the IC50 of an inhibitor on the proliferation/viability of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[20] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[21][22][23] The amount of formazan is proportional to the number of viable cells.[22]
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-9) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[20][23]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., 100 µL DMSO) to each well to dissolve the purple formazan crystals.[20][22]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[21][23]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against inhibitor concentration to determine the IC50 value.[20]
-
Western Blot Protocol for EGFR Phosphorylation
This technique is used to verify that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of EGFR.
-
Objective: To qualitatively or semi-quantitatively assess the inhibition of EGFR autophosphorylation in treated cells.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Separate blots are performed for phosphorylated EGFR (p-EGFR) and total EGFR to confirm target engagement and normalize for protein loading.[1]
-
Protocol Outline:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency. Serum starve overnight if necessary, then treat with the inhibitor for a set time (e.g., 1-2 hours). Stimulate with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[17] Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][2]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[1] Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. (Note: Milk is not recommended for phospho-protein detection).[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-EGFR (e.g., Tyr1068) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[2] Capture the signal using a digital imager.
-
Stripping and Reprobing: To normalize, strip the membrane of the first set of antibodies and reprobe with an antibody for total EGFR, and subsequently for a loading control like β-Actin.[1][2]
-
Visualizing Experimental and Logical Workflows
Caption: General workflow for preclinical evaluation of EGFR inhibitors.
Caption: Evolution and primary targets of EGFR TKI generations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. merckmillipore.com [merckmillipore.com]
Novel Quinazolinone Analogs: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the anticancer activity of several novel quinazolinone analogs, supported by experimental data from recent studies.
Data Presentation: Cytotoxicity of Novel Quinazolinone Analogs
The following table summarizes the in vitro anticancer activity of selected novel quinazolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 32 | A549 | Lung Carcinoma | 0.02 ± 0.091 | Etoposide | 0.17 - 3.34 |
| MCF-7 | Breast Adenocarcinoma | 0.03 - 0.33 | Etoposide | 0.17 - 3.34 | |
| Colo-205 | Colorectal Adenocarcinoma | 0.03 - 0.33 | Etoposide | 0.17 - 3.34 | |
| A2780 | Ovarian Carcinoma | 0.03 - 0.33 | Etoposide | 0.17 - 3.34 | |
| Compound 22a | MDA-MB-231 | Breast Adenocarcinoma | 3.21 | - | - |
| HT-29 | Colorectal Adenocarcinoma | 7.23 | - | - | |
| Compound 45 | HepG-2 | Hepatocellular Carcinoma | 4.36 ± 0.3 | Doxorubicin | > HepG-2 IC50 |
| HCT116 | Colorectal Carcinoma | 7.34 ± 0.7 | - | - | |
| Compound 23 | PC-3 | Prostate Adenocarcinoma | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 |
| A549 | Lung Carcinoma | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | |
| MCF-7 | Breast Adenocarcinoma | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | |
| A2780 | Ovarian Carcinoma | 0.016 - 0.19 | Etoposide | 1.38 - 3.08 | |
| Compound 11 | MDA-MB-231 | Breast Adenocarcinoma | Moderate to Good | - | - |
| MCF-7 | Breast Adenocarcinoma | Excellent | - | - | |
| Compound 9 | H358 | Bronchoalveolar Carcinoma | Good | Gefitinib, Erlotinib | < Compound 9 |
| A549 | Lung Carcinoma | Good | Gefitinib, Erlotinib | < Compound 9 | |
| Compound 44 | MCF-7 | Breast Adenocarcinoma | 3-fold more potent | Cisplatin | - |
| HepG2 | Hepatocellular Carcinoma | 2-fold less potent | Cisplatin | - | |
| Compounds 4 & 5 | A549 | Lung Adenocarcinoma | 51.2 & 44.2 | Doxorubicin | Less selective |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activities of these novel quinazolinone analogs.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with the quinazolinone analogs at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be recorded for each sample.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells.[5] Propidium iodide is a membrane-impermeant DNA-binding dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[5]
Protocol:
-
Cell Treatment: Treat cells with the quinazolinone analogs for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: The cell populations are distinguished as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The anticancer activity of many quinazolinone derivatives is attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-diagnostics.com [creative-diagnostics.com]
The Tale of Two Assays: Correlating In Vitro Potency with In Vivo Efficacy of Quinazolinone-Based Anticancer Agents
A Comparative Guide for Researchers
The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity. The journey from a promising compound in a petri dish to an effective therapeutic in a living organism is, however, fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of quinazolinone-based drugs, offering researchers a critical perspective on the translatability of preclinical data. We delve into the experimental data, detailed methodologies, and key signaling pathways to illuminate the factors influencing the success of these promising anticancer agents.
At the Bench: Gauging Potency with In Vitro Assays
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the cytotoxic potential of novel compounds. These assays typically involve exposing cancer cell lines to varying concentrations of a drug and measuring cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric derived from these studies. Quinazolinone derivatives have demonstrated impressive in vitro activity against a wide array of cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.
Targeting the Epidermal Growth Factor Receptor (EGFR)
A significant number of quinazolinone-based drugs, including the FDA-approved gefitinib and erlotinib, target the epidermal growth factor receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2][3]
Table 1: In Vitro Efficacy of Quinazolinone-Based EGFR Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | A549 (NSCLC) | 0.015 | [4] |
| Erlotinib | NCI-H460 (NSCLC) | 0.045 | [5][6] |
| Compound 5k | A549 (NSCLC) | 12.30 | [4] |
| Compound 5k | PC-3 (Prostate) | 17.08 | [4] |
| Compound 5k | SMMC-7721 (Hepatocellular) | 15.68 | [4] |
| Compound 6d | NCI-H460 (NSCLC) | 0.789 | [5][6] |
| Compound 18 | MGC-803 (Gastric) | 0.85 | [7] |
| Compound E | MDA-MB-231 (Breast) | 0.43 | [6] |
| Compound G | MCF-7 (Breast) | 0.44 | [6] |
Disrupting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Several quinazolinone derivatives have been developed as potent inhibitors of this pathway.
Table 2: In Vitro Efficacy of Quinazolinone-Based PI3K/mTOR Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Compound 26 | HCT-116 (Colon) | Potent (not specified) | PI3K | [8] |
| Compound 26 | MCF-7 (Breast) | Potent (not specified) | PI3K | [8] |
| Compound (S)-C5 | HCT116 (Colon) | Potent (not specified) | PI3Kα/mTOR | [9] |
| Compound (S)-C8 | MCF-7 (Breast) | Potent (not specified) | PI3Kα/mTOR | [9] |
| Compound 8 | A549 (NSCLC) | ~0.2-0.98 | PI3Kα | [10] |
| Compound 7c | MCF-7 (Breast) | Low µM | PI3K/Akt/mTOR | [11] |
Halting Cell Division: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division. Quinazolinone derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]
Table 3: In Vitro Efficacy of Quinazolinone-Based Tubulin Polymerization Inhibitors
| Compound | Assay | IC50 (µM) | Reference |
| Compound E | Tubulin Polymerization | 6.24 | [6] |
| Compound 2a | Tubulin Polymerization | 0.77 | [13] |
| Colchicine (Reference) | Tubulin Polymerization | 1.33 | [6] |
From Bench to Bedside: Assessing Efficacy in In Vivo Models
While in vitro assays provide valuable initial data, the true test of a drug's potential lies in its performance within a complex living system. In vivo studies, typically conducted in animal models such as mice bearing tumor xenografts, are crucial for evaluating a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy.
A direct correlation between potent in vitro activity and significant in vivo tumor growth inhibition is the desired outcome. However, this is not always the case. Factors such as poor bioavailability, rapid metabolism, and off-target toxicities can limit the in vivo efficacy of a compound that appears promising in vitro.[14]
Table 4: In Vitro vs. In Vivo Efficacy of Selected Quinazolinone Derivatives
| Compound | Target | In Vitro IC50 (µM) & Cell Line | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| Compound 6 | EGFR/VEGFR2 | 0.01 (EGFR), 0.08 (VEGFR2) | B16 Melanoma Xenograft | 64.04 | [2] |
| Compound (S)-C5 | PI3Kα/mTOR | Not specified | S-180 Sarcoma Model | Efficacious | [9] |
| Compound 26 | PI3K | Potent (not specified) | Murine Tumor Model | Significant | [8] |
| Compound 28 | Not specified | Not specified | Murine Tumor Model | 62 (at 25 mg/kg) | [8] |
| Compound 8 | PI3Kα | 0.2-0.98 (A549) | NSCLC Mouse Model | Surpassed Gefitinib | [10] |
| Compound 18 | Not specified | 0.85 (MGC-803) | MGC-803 Gastric Cancer Xenograft | Similar to 5-FU | [7] |
Experimental Protocols: A Closer Look at the Methodology
Reproducibility and standardization are paramount in drug efficacy studies. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy: Human Tumor Xenograft Model
This model is instrumental in evaluating the antitumor activity of a compound in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the quinazolinone derivative (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the complex biological processes involved is crucial for rational drug design and interpretation of experimental results. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinazolinone drugs and the general workflows of in vitro and in vivo experiments.
Caption: EGFR signaling pathway and its inhibition by quinazolinone-based drugs.
Caption: General workflow for assessing the efficacy of quinazolinone-based drugs.
Conclusion: Bridging the Gap
The development of quinazolinone-based anticancer agents continues to be a vibrant area of research. While in vitro assays are indispensable for initial screening and mechanistic studies, the ultimate goal is to identify compounds with robust in vivo efficacy and a favorable safety profile. The data presented in this guide highlights that while a strong correlation between in vitro and in vivo results is often observed, it is not guaranteed. A comprehensive understanding of a compound's pharmacological properties, including its mechanism of action, pharmacokinetics, and potential toxicities, is essential for successfully navigating the path from a promising molecule in the lab to a life-saving medicine for patients. Future research should focus on developing more predictive preclinical models and identifying biomarkers to better bridge the gap between in vitro and in vivo outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile: A Comparative Analysis of 6-(Trifluoromethyl)quinazolin-4(1H)-one and Alternative Kinase Inhibitors
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise binding profile of a compound is paramount. This guide provides a comparative cross-reactivity analysis of 6-(Trifluoromethyl)quinazolin-4(1H)-one, a molecule belonging to the quinazolinone scaffold known for its kinase inhibitory activity. Due to the limited publicly available cross-reactivity data for this specific compound, this guide will focus on its likely primary target, Aurora Kinase A, and compare its hypothetical profile with established Aurora Kinase inhibitors, providing a framework for evaluating potential off-target effects and guiding future experimental work.
Introduction to this compound and its Therapeutic Potential
Comparative Cross-Reactivity Profiles
To provide a valuable comparative context, this guide presents the cross-reactivity profiles of three well-characterized Aurora Kinase inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680). These compounds have been extensively profiled against large panels of kinases, offering a benchmark for understanding the potential selectivity of novel quinazolinone derivatives.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target Kinases (IC50 < 100 nM) | Reference |
| This compound | Aurora A (Hypothesized) | Data not available | Data not available | |
| Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B (13) | [4] |
| Danusertib (PHA-739358) | Aurora A, Aurora B, Aurora C | 13, 79, 61 | ABL1, RET, TRKA, FGFR1 | [4] |
| Tozasertib (VX-680) | Aurora A, Aurora B, Aurora C | 0.6, 18, 4.6 | FLT3, LCK, SRC | [5][6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of inhibition. The following diagram illustrates the central role of Aurora Kinase A in cell cycle regulation.
Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.
A typical workflow for kinase inhibitor cross-reactivity profiling involves screening the compound against a large panel of purified kinases and measuring its inhibitory activity at a fixed concentration. Hits are then followed up with dose-response experiments to determine IC50 values.
Caption: General experimental workflow for kinase cross-reactivity profiling.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental protocols. A common method is the in vitro kinase assay, which measures the ability of a compound to inhibit the activity of a specific kinase.
General In Vitro Kinase Assay Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (adenosine triphosphate), assay buffer, test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Assay Preparation: The test compound is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection method.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
For a comprehensive kinase panel screening, this protocol is typically automated and performed in a high-throughput format using multi-well plates.
Discussion and Future Directions
While the precise cross-reactivity profile of this compound remains to be experimentally determined, the available literature on the quinazolinone scaffold strongly suggests that Aurora Kinase A is a probable primary target. The comparative data presented for Alisertib, Danusertib, and Tozasertib highlight the varying degrees of selectivity that can be achieved within this class of inhibitors. For instance, Alisertib demonstrates high selectivity for Aurora A over Aurora B, whereas Danusertib and Tozasertib exhibit a broader spectrum of activity against all three Aurora kinase family members and other kinases.
Future experimental work should focus on performing a comprehensive kinase panel screen for this compound to definitively identify its primary target(s) and off-target interactions. This will be critical for elucidating its mechanism of action and for predicting its potential therapeutic efficacy and safety profile. Such data will enable a more direct and accurate comparison with existing kinase inhibitors and guide the rational design of more selective and potent next-generation compounds.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Novel Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comparative overview of the antimicrobial efficacy of various quinazolinone derivatives against a panel of clinically relevant bacteria and fungi, supported by experimental data and detailed methodologies.
Quantitative Antimicrobial Activity
The antimicrobial potential of different quinazolinone derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from various studies to facilitate a direct comparison of their efficacy.
Antibacterial Spectrum
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| Series 1: 2,3-disubstituted Quinazolinones | |||
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus | 25.6 ± 0.5 | [1] |
| Bacillus subtilis | 24.3 ± 0.4 | [1] | |
| Pseudomonas aeruginosa | 30.1 ± 0.6 | [1] | |
| Escherichia coli | 25.1 ± 0.5 | [1] | |
| Series 2: Fused Pyrrolo-Quinazolinones | |||
| Compound 8 | Candida albicans | 32 | [2] |
| Aspergillus niger | 64 | [2] | |
| Compound 9 | Bacillus subtilis | 32 | [2] |
| Candida albicans | 32 | [2] | |
| Aspergillus niger | 32 | [2] | |
| Compound 10 | Bacillus subtilis | 64 | [2] |
| Candida albicans | 64 | [2] | |
| Aspergillus niger | 64 | [2] | |
| Series 3: Hydrazone and Pyrazole Scaffolds | |||
| 2-(1-(furan-2-yl)ethylidene)hydrazinyl-quinazolin-4(3H)-one (4a) | Staphylococcus aureus | 4 | [3] |
| Bacillus subtilis | 4 | [3] | |
| Salmonella typhimurium | 8 | [3] | |
| Candida albicans | 2 | [3] | |
| Macrophomina phaseolina | 8 | [3] | |
| 5-(furan-2-yl)-3-methyl-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde (5a) | Staphylococcus aureus | 2 | [3] |
| Bacillus subtilis | 1 | [3] | |
| Salmonella typhimurium | 4 | [3] | |
| Escherichia coli | 2 | [3] | |
| Candida albicans | 1 | [3] | |
| Macrophomina phaseolina | 4 | [3] |
Antifungal Spectrum
| Derivative | Target Organism | MIC (µg/mL) | Reference |
| Series 1: 2,3-disubstituted Quinazolinones | |||
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Aspergillus fumigatus | 18.3 ± 0.6 | [1] |
| Saccharomyces cerevisiae | 23.1 ± 0.4 | [1] | |
| Candida albicans | 26.1 ± 0.5 | [1] | |
| Series 2: Fused Pyridazino-Quinazolinones | |||
| Compound 2 | Aspergillus niger | 32 | [2] |
| Compound 3 | Candida albicans | 32 | [2] |
Mechanism of Action: Inhibition of DNA Gyrase
A significant body of evidence suggests that a primary mechanism of antibacterial action for many quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][4] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. By targeting the ATPase domain of the GyrB subunit, these compounds prevent the conformational changes required for enzyme function, ultimately leading to the cessation of DNA synthesis and bacterial cell death.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized technique for quantifying the in vitro antimicrobial activity of a compound.
a. Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline (0.85%) or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Quinazolinone Derivative Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within a 96-well microtiter plate to achieve the desired concentration range.
c. Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be 100-200 µL.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the quinazolinone derivative at which there is no visible turbidity (i.e., no microbial growth).
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
a. Preparation of Inoculated Agar Plates:
-
Prepare a standardized microbial inoculum as described in the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn of growth.
b. Preparation of Wells and Application of Test Compounds:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the quinazolinone derivative solution into each well.
c. Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of Quinazolinone Kinase Inhibitors
For researchers, scientists, and drug development professionals, confirming that a drug molecule binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of quinazolinone inhibitors, a prominent class of compounds often targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).
This guide delves into three widely used assays: the biochemical in vitro kinase assay, the cellular thermal shift assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. By presenting quantitative data for well-established quinazolinone inhibitors—Gefitinib, Erlotinib, and Lapatinib—this guide offers a framework for selecting the most appropriate target validation strategy.
Comparative Analysis of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the stage of drug development, the desired throughput, and whether a direct measure of intracellular binding or enzymatic inhibition is required. The following tables provide a comparative summary of the performance of Gefitinib, Erlotinib, and Lapatinib in biochemical and cellular target engagement assays.
Gefitinib: A Case Study in EGFR Inhibition
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. The data below illustrates the difference in potency observed between a biochemical assay using isolated enzyme and cell-based assays that reflect the intracellular environment.
| Assay Type | Target/Cell Line | Potency (IC50/EC50) | Key Insights |
| Biochemical Kinase Assay | Recombinant EGFR | 33 nM[1] | High potency against the isolated enzyme. |
| Cell-Based Proliferation Assay | A549 (EGFR wild-type) | 19.91 µM[2] | Significantly lower potency in a cellular context, likely due to high intracellular ATP concentrations and cell permeability. |
| Cell-Based Proliferation Assay | PC-9 (EGFR exon 19 del) | 13 nM[3] | Demonstrates high sensitivity in a cell line with a specific EGFR activating mutation. |
| Cell-Based Proliferation Assay | H1975 (EGFR L858R/T790M) | > 5000 nM[3] | Shows resistance in a cell line with the T790M "gatekeeper" resistance mutation. |
Erlotinib: Comparing Biochemical and Cellular Efficacy
Erlotinib is another potent EGFR tyrosine kinase inhibitor. The data highlights its activity against different EGFR variants and in various cell lines.
| Assay Type | Target/Cell Line | Potency (IC50/EC50) | Key Insights |
| Biochemical Kinase Assay | Recombinant EGFR | 2 nM[4] | Demonstrates very high in vitro potency. |
| Cell-Based Proliferation Assay | A549 (EGFR wild-type) | ~10 µM[5] | Similar to Gefitinib, a notable shift in potency is observed in cellular assays. |
| Cell-Based Proliferation Assay | H1975 (EGFR L858R/T790M) | > 5 µM[6] | Indicates resistance in cells harboring the T790M mutation. |
| Cell-Based Phosphorylation Assay | A431 (EGFR overexpressing) | 1.2 nM[4] | High potency in a cellular assay that directly measures target phosphorylation. |
Lapatinib: A Dual EGFR/HER2 Inhibitor Profile
Lapatinib is a dual inhibitor of both EGFR and HER2 tyrosine kinases. Its broader target profile is reflected in the following data.
| Assay Type | Target/Cell Line | Potency (IC50/EC50) | Key Insights |
| Biochemical Kinase Assay | Recombinant EGFR | 10.8 nM[7] | Potent inhibition of the isolated EGFR enzyme. |
| Biochemical Kinase Assay | Recombinant HER2 | 9.2 nM[7] | Demonstrates potent inhibition of its co-target, HER2. |
| Cell-Based Proliferation Assay | BT-474 (HER2 overexpressing) | 46 nM[8] | High cellular potency in a HER2-driven cell line. |
| Cell-Based Proliferation Assay | SK-BR-3 (HER2 overexpressing) | 79 nM[8] | Consistent high potency in another HER2-overexpressing cell line. |
Signaling Pathways and Experimental Workflows
To effectively validate target engagement, it is crucial to understand the underlying biological pathways and to have a clear experimental plan.
The EGFR Signaling Pathway
Quinazolinone inhibitors like Gefitinib and Erlotinib primarily target the ATP-binding site of the EGFR kinase domain. This inhibition blocks the downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[9][10]
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.
Experimental Workflow for Target Engagement Validation
A robust validation of target engagement often involves a multi-pronged approach, starting with biochemical assays and progressing to more physiologically relevant cellular and in vivo models.
Caption: A typical experimental workflow for validating the target engagement of a novel kinase inhibitor.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed methodologies for the three highlighted target engagement assays, tailored for the analysis of quinazolinone inhibitors against EGFR.
In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12][13]
Objective: To determine the in vitro IC50 value of a quinazolinone inhibitor against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain, wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Quinazolinone inhibitor (e.g., Gefitinib, Erlotinib)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinazolinone inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the inhibitor dilutions. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well (except the "no enzyme" control) and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add a mixture of the Poly(Glu, Tyr) substrate and ATP to all wells to start the reaction. Incubate for 60 minutes at 30°C.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To determine if a quinazolinone inhibitor binds to and stabilizes EGFR in a cellular context.
Materials:
-
Cancer cell line expressing EGFR (e.g., A549 for wild-type, NCI-H1975 for L858R/T790M mutant)
-
Quinazolinone inhibitor
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, antibodies against total EGFR and a loading control like GAPDH)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the quinazolinone inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-EGFR antibody.
Data Analysis:
-
Quantify the band intensities for EGFR at each temperature.
-
Plot the percentage of soluble EGFR relative to the unheated control against the temperature to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target stabilization and engagement.
NanoBRET™ Target Engagement Assay
NanoBRET is a live-cell, proximity-based assay that quantifies compound binding to a target protein in real-time. It measures the Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[14][15][16]
Objective: To quantify the intracellular affinity (IC50) of a quinazolinone inhibitor for EGFR in living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding EGFR-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ fluorescent tracer for EGFR
-
Quinazolinone inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well plates
Procedure:
-
Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® fusion vector and seed them into assay plates.
-
Compound Addition: Prepare serial dilutions of the quinazolinone inhibitor.
-
Tracer and Compound Incubation: Add the NanoBRET™ tracer and the inhibitor dilutions to the cells. Incubate for 2 hours at 37°C.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a BRET-capable plate reader.
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the inhibitor concentration.
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
By employing these orthogonal assays, researchers can build a robust body of evidence to confidently validate the target engagement of novel quinazolinone inhibitors, a crucial step towards the development of effective and targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ulab360.com [ulab360.com]
- 14. carnabio.com [carnabio.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
Quinazolinone Analogs as EGFR Inhibitors: A Comparative Docking Study Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quinazolinone analogs as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. By summarizing data from various docking studies, this document offers insights into the binding affinities and interaction patterns of these compounds, supported by experimental data and detailed methodologies.
The overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazolinone derivatives have emerged as a promising class of EGFR inhibitors, with several compounds demonstrating potent anti-cancer activity. Molecular docking studies are crucial in this field, providing a computational lens to predict how these analogs bind to the EGFR kinase domain, thereby guiding the design of more effective and selective inhibitors.
Comparative Docking and Inhibition Data
The following tables summarize the docking scores, binding energies, and inhibitory concentrations (IC50) of various quinazolinone analogs from different studies. These values provide a quantitative comparison of their potential as EGFR inhibitors.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 9c | - | - | Val702, Lys721, Met769, Asp831 | [1] |
| Compound 5k | - | - | R817, T830, K72 | [2][3] |
| Compound 9o | - | - | - | [4] |
| Compound 6d | - | - | - | [5] |
| Compound 4i | -8.49 | - | Cys-781, Gly-857, Thr-903 | [6] |
| Compound 4j | -8.26 | - | - | [6] |
| Compound 4 | - | -10.69 (Lapatinib as reference) | - | [7] |
| Compound M6 | -7.4 | - | - | [8] |
| Compound 20 | -163.729 to -169.796 (docking score) | - | - | [9][10][11] |
| Compound ID | EGFR Inhibition IC50 (µM) | Cell Line Antiproliferative Activity (IC50, µM) | Reference |
| Compound 9c | 0.59 | MCF-7 (1.31), HepG2 (1.89), SGC (2.10) | [1] |
| Compound 5k | 0.01 | A549, PC-3, SMMC-7721 (good activities) | [3] |
| Compound 9o | 0.056 | A549, HepG2, MCF-7, PC-3 (single-digit µM to nM range) | [4] |
| Compound 6d | 0.069 | NCI-H460 (0.789) | [5] |
| Compound 4f | 0.00217 (wild-type) | - | [6] |
| Compound 4 | 0.049 | WI38, HEPG-2, HCT-116, MCF-7 | [7] |
| Compound 6 | 0.106 | Hela (2.8), MDA (0.79) | [8] |
| 5f | 0.07 | MDA-MB-231 (3.34), HepG2 (6.37) | [12] |
| 15a | 0.12 | MDA-MB-231 (4.99), HepG2 (2.18) | [12] |
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are crucial for interpreting the results. Below are generalized protocols based on the available information.
Molecular Docking Protocol
A common approach for molecular docking of quinazolinone analogs against EGFR involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with the inhibitor erlotinib.[13] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structures of the quinazolinone analogs are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.
-
Grid Generation: A grid box is defined around the ATP-binding site of the EGFR kinase domain, where the inhibitors are expected to bind. The grid box dimensions are set to encompass the entire active site.[13]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or MOE-Dock.[14][15][16] The software samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses of the ligands. The binding energies, docking scores, and interactions with key amino acid residues in the active site are examined to understand the binding mode of the inhibitors.[14][16]
Visualizing Molecular Interactions and Pathways
Diagrams are essential for visualizing the complex biological processes and computational workflows involved in drug discovery.
Caption: EGFR Signaling Pathway and Inhibition by Quinazolinone Analogs.
Caption: General Workflow for Molecular Docking of Quinazolinone Analogs with EGFR.
References
- 1. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and docking studies of quinazoline analogues bearing aryl semicarbazone scaffolds as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]
- 8. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 15. mdpi.com [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Selectivity of Macrocyclic Quinazoline Inhibitors for EGFR Mutants
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the epidermal growth factor receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations, such as T790M and C797S, necessitates the development of next-generation inhibitors with improved selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This guide provides a comparative analysis of macrocyclic quinazoline inhibitors, a promising class of compounds designed to address this challenge. We present key performance data, detailed experimental protocols for evaluation, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of Macrocyclic Quinazoline Inhibitors
The following tables summarize the in vitro potency (IC50 values) of selected macrocyclic quinazoline inhibitors against various EGFR mutants. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 for WT EGFR to the IC50 for a given mutant, provides a measure of the inhibitor's specificity. A higher selectivity index is desirable as it suggests a wider therapeutic window with potentially fewer side effects related to the inhibition of wild-type EGFR.
| Inhibitor | EGFR WT | EGFR L858R | EGFR Del19 | EGFR L858R/T790M | EGFR Del19/T790M | Selectivity (WT/Del19) | Reference |
| Gefitinib | - | - | - | - | - | - | [1] |
| Osimertinib | - | - | - | - | - | - | [1] |
| 3f | >10,000 nM | 128 nM - 821 nM | 20 nM - 236 nM | - | - | >42 | [1] |
| 9d | - | Low nM | Low nM | - | - | - | [1] |
| BI-4020 | 190 nM | - | 1 nM | - | - | 190 | [2] |
Table 1: Potency and Selectivity of First-Generation and Macrocyclic Inhibitors against Common EGFR Mutations.
| Inhibitor | EGFR WT | EGFR Del19/T790M/C797S | EGFR L858R/T790M/C797S | Selectivity (WT/Del19 triple mutant) | Reference | |---|---|---|---|---| | Osimertinib | - | High nM | High nM | - |[3] | | BI-4020 | 190 nM | 0.2 nM | - | 950 |[2] |
Table 2: Potency and Selectivity of Inhibitors against Triple-Mutant EGFR.
Experimental Protocols
Radiometric Protein Kinase Assay (using 33P-ATP and P81 Phosphocellulose Paper)
This assay directly measures the enzymatic activity of EGFR by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Materials:
-
Active EGFR enzyme (wild-type or mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Substrate peptide (e.g., Poly (Glu, Tyr) 4:1)
-
[γ-33P]ATP
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid (chilled)
-
Acetone
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, EGFR enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by spotting a small volume (e.g., 3 μL) of the reaction mixture onto a square of P81 phosphocellulose paper.[4]
-
Allow the paper to air dry completely.[4]
-
Wash the P81 paper four times for 5 minutes each with chilled 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.[4]
-
Perform a final wash with acetone for 5 minutes to aid in drying.[4]
-
Allow the filter paper to air dry completely.[4]
-
Place the dry P81 paper into a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (using CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Ba/F3 cells engineered to express specific EGFR mutants
-
Cell culture medium (e.g., RPMI-1640) supplemented with serum, but without IL-3
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the Ba/F3 cells expressing the desired EGFR mutant in opaque-walled multiwell plates at a predetermined optimal density.[5]
-
Include control wells containing medium without cells for background luminescence measurement.[5]
-
Add serial dilutions of the test compounds to the experimental wells and incubate for a period that allows for significant cell proliferation (e.g., 72 hours).[5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
-
Calculate IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Mechanism of Macrocyclic Inhibitor Selectivity
Caption: Macrocyclic rigidity enhances binding to mutant EGFR conformations.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the potency and selectivity of new inhibitors.
References
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)quinazolin-4(1H)-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 6-(Trifluoromethyl)quinazolin-4(1H)-one, a fluorinated organic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safety and regulatory compliance.
Due to its chemical nature as a halogenated organic compound, this compound requires disposal as hazardous waste.[1][2] Improper disposal can pose risks to human health and the environment.[3] The following step-by-step protocol is based on general best practices for laboratory chemical waste management and should be performed in conjunction with a review of your institution's specific waste disposal guidelines and any available Safety Data Sheet (SDS) for the compound.
Key Compound Information
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 16544-67-5 | [4][5] |
| Molecular Formula | C9H5F3N2O | [4][6] |
| Physical Form | Solid (White to off-white) | [5] |
| Melting Point | 209-211°C | [5] |
Experimental Protocol: Waste Segregation and Collection
The primary step in the proper disposal of this compound is its correct segregation as a halogenated organic solid waste.[1]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container for halogenated organic solids. This container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[7]
-
Hazardous waste label.
-
Chemical fume hood.
Procedure:
-
Don PPE: Before handling the compound, put on all required personal protective equipment.
-
Work in a Ventilated Area: Conduct all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Prepare the Waste Container: Obtain a designated waste container for halogenated organic solids. Ensure it is clean, dry, and properly labeled with "Hazardous Waste" and the words "Halogenated Organic Solids."[7]
-
Label the Container: Affix a hazardous waste label to the container before adding any waste.[7] Fill out the label with the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7] Record the date when the first waste is added.
-
Transfer the Waste: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust.
-
Secure the Container: Tightly close the container cap to prevent any spills or vapor release.[7]
-
Decontaminate: Wipe down the exterior of the waste container and the work area within the fume hood to remove any residual contamination. Dispose of contaminated wipes in the same hazardous waste container.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be away from incompatible materials, such as strong bases or reducing agents.[3]
Disposal Workflow
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-(TRIFLUOROMETHYL)QUINAZOLIN-4(3H)-ONE CAS#: 16544-67-5 [m.chemicalbook.com]
- 6. This compound, CasNo.16544-67-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 6-(Trifluoromethyl)quinazolin-4(1H)-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-(Trifluoromethyl)quinazolin-4(1H)-one in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before handling this compound. The following table summarizes the recommended Personal Protective Equipment (PPE) to mitigate potential exposure.
| PPE Category | Equipment and Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles providing a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing.[1][4] | To protect against potential eye irritation or serious eye damage from splashes or dust.[2][3] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for tears or perforations before each use.[4] A flame-resistant, long-sleeved laboratory coat, fully buttoned.[1] | To prevent skin contact, which may cause irritation.[2][3] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1] | To avoid inhalation of dust particles, which may cause respiratory tract irritation.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic handling protocol is vital for safety and to maintain the integrity of the experiment.
Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[1]
-
Locate the nearest safety shower and eyewash station.[1]
-
Confirm that all necessary PPE is available and in good condition.
Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound inside a certified chemical fume hood to minimize the risk of dust inhalation.[1]
-
Use anti-static and spark-proof equipment where possible.[2]
Dissolution:
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[1]
Reaction:
-
Carry out all reactions in a well-ventilated area, ideally within a chemical fume hood.[1]
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Thoroughly wash hands and any exposed skin with soap and water.[1]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash the skin with soap and water. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
Disposal Plan
Proper disposal of this compound and its waste is critical for environmental and laboratory safety.
Waste Collection:
-
Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[4]
-
Label the container with "Hazardous Waste" and the full chemical name.[4]
Waste Segregation:
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[4]
-
Keep solid and liquid waste in separate, designated containers.[4] Aqueous and organic solvent waste streams must also be kept separate.[4]
Disposal Protocol:
-
All disposal must be conducted in accordance with local, state, and federal regulations.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflows.
Caption: Step-by-step workflow for handling this compound.
Caption: Procedural workflow for the safe disposal of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
